Clamikalant
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S2/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2/h4-7,10-11H,8-9H2,1-3H3,(H,22,24)(H2,21,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTKXGKPBOLHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166522 | |
| Record name | Clamikalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158751-64-5 | |
| Record name | 5-Chloro-2-methoxy-N-[2-[4-methoxy-3-[[[(methylamino)thioxomethyl]amino]sulfonyl]phenyl]ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158751-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clamikalant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158751645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clamikalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLAMIKALANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94301K998R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vorapaxar: A Comprehensive Technical Guide to a First-in-Class PAR-1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorapaxar is a first-in-class, orally bioavailable, competitive antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] Developed for the reduction of thrombotic cardiovascular events, vorapaxar represents a unique mechanism of antiplatelet action, distinct from traditional agents like aspirin and P2Y12 inhibitors. This technical guide provides an in-depth overview of vorapaxar's core pharmacology, mechanism of action, pharmacokinetic profile, and pivotal clinical trial data. Detailed experimental protocols and visualizations of key pathways are included to support further research and development.
Mechanism of Action
Vorapaxar selectively and reversibly binds to the PAR-1 receptor, inhibiting thrombin-mediated platelet activation.[1][2] Thrombin, a potent platelet activator, normally cleaves the N-terminal of the PAR-1 receptor, exposing a tethered ligand that auto-activates the receptor. This initiates a signaling cascade through G-proteins, leading to platelet aggregation and thrombus formation. Vorapaxar blocks this activation, thereby preventing downstream signaling and subsequent platelet aggregation.[1][2] It is important to note that vorapaxar does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen, or thromboxane mimetic, nor does it affect coagulation parameters ex vivo.
Signaling Pathway
The activation of PAR-1 by thrombin initiates a complex intracellular signaling cascade primarily through the Gq and G12/13 pathways. Vorapaxar, by blocking the initial receptor activation, prevents these downstream events.
Quantitative Data
Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability | ~100% | [3] |
| Time to Peak Plasma Concentration (Tmax) | 1 hour | [2] |
| Protein Binding | ≥99% | [3] |
| Metabolism | Hepatic (CYP3A4 and CYP2J2) | [3][4] |
| Major Active Metabolite | M20 (monohydroxy metabolite) | [2] |
| Elimination Half-life | 3-4 days (effective), 8 days (terminal) | [2] |
| Excretion | Feces (58%), Urine (25%) | [3][4] |
Clinical Trial Efficacy and Safety Data (TRA 2°P-TIMI 50)
The Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events (TRA 2°P-TIMI 50) trial was a pivotal phase 3 study evaluating the efficacy and safety of vorapaxar in patients with a history of myocardial infarction (MI), ischemic stroke, or peripheral arterial disease (PAD).
| Endpoint | Vorapaxar (2.5 mg daily) | Placebo | Hazard Ratio (95% CI) | P-value | Reference |
| Primary Efficacy Endpoint (CV death, MI, or stroke) | 9.3% | 10.5% | 0.87 (0.80-0.94) | <0.001 | [5] |
| Cardiovascular death, MI, stroke, or urgent coronary revascularization | 11.2% | 12.4% | 0.88 (0.82-0.95) | 0.001 | [5] |
| Moderate or Severe Bleeding (GUSTO criteria) | 4.2% | 2.5% | 1.66 (1.43-1.93) | <0.001 | [5] |
| Intracranial Hemorrhage | 1.0% | 0.5% | - | <0.001 | [5] |
Experimental Protocols
Platelet Aggregation Assay: Light Transmission Aggregometry (LTA)
This protocol outlines the methodology for assessing the inhibitory effect of vorapaxar on thrombin receptor-activating peptide (TRAP)-induced platelet aggregation.
1. Sample Preparation:
-
Collect whole blood from subjects into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
-
Adjust the platelet count in the PRP to approximately 250 x 10⁹/L using PPP.
2. Assay Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.
-
Add 50 µL of the desired concentration of vorapaxar solution (or vehicle control) to the PRP and incubate for 1-5 minutes.
-
Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the PPP sample.
-
Add 50 µL of TRAP (final concentration, e.g., 15 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes to obtain the aggregation curve.
Pharmacokinetic Analysis: UPLC-MS/MS
This protocol provides a general framework for the quantification of vorapaxar in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., vorapaxar-d5).
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile), followed by vortexing and centrifugation.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. UPLC-MS/MS System and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient of 5mM Ammonium Formate Buffer (pH 4.0) and a mixture of Methanol and Acetonitrile (e.g., 30:30 v/v).[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
Conclusion
Vorapaxar offers a novel approach to antiplatelet therapy by specifically targeting the PAR-1 receptor. Its well-characterized mechanism of action and pharmacokinetic profile, supported by extensive clinical trial data, establish its role in the secondary prevention of atherothrombotic events. However, the increased risk of bleeding necessitates careful patient selection. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the continued investigation and development of PAR-1 antagonists and other novel antiplatelet therapies.
References
- 1. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Imatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib, marketed under the trade names Gleevec® and Glivec®, is a pioneering tyrosine kinase inhibitor that has revolutionized the treatment of specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Its development marked a paradigm shift in oncology, moving from non-specific cytotoxic chemotherapies to targeted therapies aimed at the specific molecular drivers of a malignancy. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to Imatinib.
The discovery of Imatinib was a triumph of rational drug design.[1] In the late 1990s, biochemist Nicholas Lydon at Ciba-Geigy (now Novartis) and oncologist Brian Druker at the Dana-Farber Cancer Institute, collaborated to find a molecule that could specifically inhibit the BCR-ABL tyrosine kinase.[2][3] This constitutively active kinase, resulting from the Philadelphia chromosome translocation, was identified as the key driver of CML.[4] Through high-throughput screening of chemical libraries, 2-phenylaminopyrimidine was identified as a lead compound.[1] Subsequent chemical modifications, including the addition of methyl and benzamide groups, enhanced its binding properties and selectivity, leading to the synthesis of Imatinib (formerly known as STI-571).[1][4] The first clinical trial of Imatinib took place in 1998, and due to its remarkable efficacy, it received FDA approval in May 2001, an unprecedentedly rapid review period.[2][5]
Physicochemical Properties
Imatinib is typically used as its mesylate salt to improve its solubility and bioavailability.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₉H₃₁N₇O (Imatinib) C₃₀H₃₅N₇O₄S (Imatinib Mesylate) | [5][6] |
| Molecular Weight | 493.6 g/mol (Imatinib) 589.7 g/mol (Imatinib Mesylate) | [5][6] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 214-224 °C (Imatinib Mesylate) | [2] |
| Solubility | Very soluble in water at pH < 5.5 (mesylate salt) | [5] |
| pKa | 8.07, 3.73, 2.56, 1.52 | [7] |
In Vitro Efficacy of Imatinib
Imatinib is a potent inhibitor of the ABL, c-KIT, and PDGF-R tyrosine kinases. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀).
| Target Kinase | Assay Type | IC₅₀ Value (µM) | Reference(s) |
| v-Abl | Cell-free | 0.6 | [1][8] |
| c-Kit | Cell-based | 0.1 | [1][8] |
| PDGFR | Cell-free | 0.1 | [1][8] |
| Bcr-Abl | Kinase Autophosphorylation | 0.025 | [9] |
| c-Abl | Kinase Assay | 0.4 | [10] |
Clinical Efficacy of Imatinib in Chronic Myeloid Leukemia (CML)
The landmark International Randomized study of Interferon and STI571 (IRIS) trial demonstrated the superior efficacy of Imatinib compared to the previous standard of care, interferon-alfa plus cytarabine, in newly diagnosed CML patients in the chronic phase.[2]
| Outcome | Imatinib | Interferon-α + Cytarabine | Reference(s) |
| Complete Hematological Response | 95.3% | Not Reported | [2] |
| Complete Cytogenetic Response | 73.8% | Not Reported | [2] |
| Estimated 5-Year Survival Rate | 90% | Not Reported | [11] |
Data from a Phase 2 study in patients with CML in the accelerated phase also showed significant response rates.[12][13]
| Outcome (at 12 months) | Imatinib (400 mg/day) | Imatinib (600 mg/day) | Reference(s) |
| Major Cytogenetic Response | 16% | 28% | [12][13] |
| Progression-Free Survival | 44% | 67% | [12][13] |
| Overall Survival | 65% | 78% | [12][13] |
Mechanism of Action and Signaling Pathway
Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL, c-KIT, and PDGF-R tyrosine kinases.[6][8] In CML, the constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, leading to uncontrolled cell proliferation and inhibition of apoptosis.[4][14] By binding to the ATP pocket, Imatinib stabilizes the inactive conformation of the kinase, thereby preventing phosphorylation of its substrates and blocking the downstream signaling pathways that drive leukemogenesis.[9]
Caption: Imatinib inhibits BCR-ABL and other tyrosine kinases, blocking downstream signaling and promoting apoptosis.
Synthesis of Imatinib
The synthesis of Imatinib is a multi-step process. A common route involves the initial formation of a pyrimidine core, followed by a series of coupling reactions to introduce the necessary side chains.
A representative synthetic scheme is as follows:
-
Synthesis of the Pyrimidine Core: This is often achieved through the condensation of a guanidine derivative with a β-ketoester.[15]
-
Coupling with the Phenylamine Side Chain: The pyrimidine core is then coupled with a substituted aniline derivative.[15]
-
Addition of the Benzamide Group: The resulting intermediate undergoes acylation with a substituted benzoyl chloride.[15]
-
Final Coupling with the Piperazine Moiety: The final step involves the nucleophilic substitution of a leaving group with N-methylpiperazine.[15]
An alternative, more specific method has also been described:
-
Synthesis of 2-mesyl-4-(3-pyridyl)pyrimidine: This intermediate is prepared from 2-sulfydryl-4-(3-pyridyl)pyrimidine and 2-amidogen-4-nitrotoluene.[15]
-
Reduction and Acylation: The intermediate from the previous step is reduced and then acylated to form the core structure of Imatinib.[15]
-
Final Reaction: The acylated intermediate is reacted with methanesulfonic acid to produce Imatinib mesylate.[15]
Experimental Protocols
General Synthesis of Imatinib
The following is a generalized protocol for the final coupling step in Imatinib synthesis, based on patent literature.
Materials:
-
4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine
-
4-(4-methyl-piperazin-1-methyl)-benzoic acid methyl ester
-
Sodium methoxide
-
Tetrahydrofuran (THF)
Procedure:
-
In a dried 4-neck flask, add 250 ml of tetrahydrofuran.
-
Add 27.7 g of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine and 25 g of 4-(4-methyl-piperazin-1-methyl)-benzoic acid methyl ester to the flask.
-
Stir the mixture until all solids are dissolved.
-
Add 10 g of sodium methoxide to the reaction mixture.
-
Heat the mixture to 70°C and reflux overnight, monitoring the reaction for completion.
-
Once the reaction is complete, concentrate the mixture to remove the tetrahydrofuran.
-
Wash the resulting solid with water and dry to obtain Imatinib.
Note: This is a generalized procedure and should be optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemical reagents.
In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the IC₅₀ value of Imatinib against a target kinase.
Materials:
-
Recombinant kinase (e.g., ABL, c-KIT)
-
Kinase buffer
-
ATP (including radiolabeled ATP, e.g., [γ-³³P]-ATP)
-
Substrate peptide
-
Imatinib stock solution
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Imatinib in kinase buffer.
-
In a 96-well plate, add the recombinant kinase, substrate peptide, and the various concentrations of Imatinib.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Wash the membrane to remove unincorporated ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of kinase inhibition against the log of Imatinib concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)
-
Complete cell culture medium
-
Imatinib stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or an acidic isopropanol solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Imatinib in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the log of Imatinib concentration to determine the IC₅₀ value.
Experimental Workflow
The development and characterization of a targeted inhibitor like Imatinib follows a structured workflow.
Caption: A typical workflow for the development of a targeted therapy like Imatinib.
Conclusion
Imatinib stands as a landmark achievement in the field of oncology, demonstrating the power of targeted therapies to transform the prognosis for patients with specific cancers. Its discovery and development were the result of a deep understanding of the molecular basis of the disease, coupled with innovative drug design and rigorous preclinical and clinical testing. This guide has provided a comprehensive overview of the key technical aspects of Imatinib, from its synthesis to its clinical application, to serve as a valuable resource for the scientific community.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insights from pre-clinical studies for new combination treatment regimens with the Bcr-Abl kinase inhibitor imatinib mesylate (Gleevec/Glivec) in chronic myelogenous leukemia: a translational perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 5. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imatinib [drugfuture.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 15. benchchem.com [benchchem.com]
[Compound Name] chemical structure and properties
An In-depth Technical Guide on Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] This guide provides a comprehensive overview of Osimertinib's chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers in oncology and drug development.
Chemical Structure and Physicochemical Properties
Osimertinib is a mono-anilino-pyrimidine compound.[3] Its chemical formula is C₂₈H₃₃N₇O₂ and it has a molar mass of 499.619 g·mol⁻¹.[1] The IUPAC name for Osimertinib is N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[1]
Table 1: Physicochemical Properties of Osimertinib
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₃N₇O₂ | [1] |
| Molar Mass | 499.619 g·mol⁻¹ | [1] |
| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [1] |
| CAS Number | 1421373-65-0 | [1] |
| Appearance | Single crystalline solid (as mesylate salt) | [5] |
| Solubility in Water | Slightly soluble (3.1 mg/mL at 37°C) | [5] |
| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [5] |
| BCS Classification | Class III | [6] |
Mechanism of Action and Signaling Pathways
Osimertinib is an irreversible inhibitor of EGFR.[3] It covalently binds to the cysteine-797 residue within the ATP-binding site of mutant EGFR, which includes the T790M, L858R, and exon 19 deletion mutations.[3][7] This binding blocks the kinase activity of EGFR, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][8] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to its manageable side-effect profile.[3][9]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a fundamental role in regulating cell growth, proliferation, and differentiation.[10][11] Upon binding of ligands like EGF, EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades.[12] In many cancers, EGFR signaling is dysregulated due to mutations or overexpression, leading to uncontrolled cell growth.[13][14]
References
- 1. Osimertinib - Wikipedia [en.wikipedia.org]
- 2. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. zenodo.org [zenodo.org]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Imatinib: A Deep Dive into its Molecular Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib, marketed under names such as Gleevec® and Glivec®, is a cornerstone in the field of targeted cancer therapy.[1][2] It is a small-molecule kinase inhibitor that has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2][3] This technical guide provides a comprehensive overview of the biological targets of Imatinib, the quantitative metrics of its interactions, detailed experimental protocols for target validation, and the signaling pathways it modulates.
Biological Targets of Imatinib
Imatinib functions by competitively inhibiting the ATP-binding site of several tyrosine kinases.[4][5] This action prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive oncogenesis.[6][7] The primary and secondary biological targets of Imatinib are crucial to its therapeutic efficacy.
The principal target of Imatinib is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of CML.[4][6][8] Imatinib also potently inhibits the wild-type Abelson murine leukemia viral oncogene homolog 1 (c-Abl) .[8][9]
Other key targets include:
-
c-KIT (Stem Cell Factor Receptor) : A receptor tyrosine kinase often mutated and constitutively activated in GISTs.[1][4][6]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) : Receptor tyrosine kinases implicated in various malignancies.[1][4][6]
-
Colony-Stimulating Factor 1 Receptor (CSF1R) [1]
-
Fms-like tyrosine kinase 3 (FLT3) [1]
Quantitative Analysis of Imatinib's Binding Affinity
The potency of Imatinib against its targets is quantified by various metrics, including the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). These values are determined through a range of biochemical and cell-based assays.
| Target | Assay Type | Parameter | Value (nM) |
| BCR-ABL | Kinase Autophosphorylation | IC50 | 25 |
| Cell-Based Kinase Activity (K562 cells) | IC50 | 250 - 1000 | |
| c-Abl | Kinase Assay | IC50 | 400 |
| Binding Assay (Abl Kinase Domain) | Kd | ~10 | |
| c-KIT | Kinase Assay | IC50 | ~100 |
| Cell-Based Assay | IC50 | 100 | |
| PDGFR | Kinase Assay | IC50 | ~25-100 |
| Cell-Based Assay | IC50 | 100 | |
| v-Abl | Cell-Free Assay | IC50 | 600 |
Key Signaling Pathways Modulated by Imatinib
By inhibiting its primary targets, Imatinib disrupts several downstream signaling pathways critical for cancer cell proliferation, survival, and adhesion. The inhibition of BCR-ABL, for instance, affects multiple pathways, including:
-
Ras/MAPK Pathway : Involved in cell proliferation and differentiation.[10]
-
PI3K/Akt/mTOR Pathway : A crucial pathway for cell survival, growth, and metabolism.[10][11]
-
JAK/STAT Pathway : Plays a key role in cytokine signaling and cell growth.[11]
The following diagram illustrates the central role of BCR-ABL in activating these oncogenic pathways and how Imatinib intervenes.
Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.
Experimental Protocols
The validation of Imatinib's biological targets and the quantification of its inhibitory activity rely on a variety of standardized experimental protocols. Below are detailed methodologies for two key assays.
In Vitro Bcr-Abl Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of Imatinib on the enzymatic activity of the Bcr-Abl kinase.[1]
Objective: To determine the IC50 value of Imatinib for Bcr-Abl kinase activity.
Materials:
-
Recombinant Bcr-Abl kinase enzyme.
-
Synthetic peptide substrate (e.g., Abltide).
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[1]
-
ATP (Adenosine triphosphate), radiolabeled with ³²P or ³³P.
-
Imatinib stock solution.
-
96-well microplate.
-
Phosphocellulose paper or membrane.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of Imatinib in the kinase buffer to achieve a range of concentrations.
-
Reaction Setup: In a 96-well plate, combine the recombinant Bcr-Abl kinase, the peptide substrate, and the various concentrations of Imatinib. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiation of Kinase Reaction: Add radiolabeled ATP to each well to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Termination and Detection: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper extensively to remove unincorporated ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Imatinib concentration relative to the vehicle control. Plot the inhibition percentage against the logarithm of the Imatinib concentration and use non-linear regression to determine the IC50 value.
Caption: Workflow for an in vitro Bcr-Abl kinase assay.
Cell Viability (MTT) Assay
This cell-based assay is used to assess the cytotoxic effect of Imatinib on cancer cell lines that are dependent on the activity of its target kinases.[3][12][13]
Objective: To determine the IC50 value of Imatinib on the proliferation of a BCR-ABL positive cell line (e.g., K562).
Materials:
-
BCR-ABL positive cell line (e.g., K562).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Imatinib stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.
-
Compound Treatment: Add serial dilutions of Imatinib to the wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[14]
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the logarithm of the Imatinib concentration and use non-linear regression to calculate the IC50 value.[4]
Caption: Workflow for a cell viability (MTT) assay.
Conclusion
Imatinib represents a paradigm of successful rational drug design, demonstrating the profound impact of targeting specific molecular drivers of cancer. Its high affinity and selectivity for key tyrosine kinases, particularly BCR-ABL, have transformed the prognosis for patients with CML and GIST. A thorough understanding of its biological targets, the signaling pathways it inhibits, and the experimental methodologies used to characterize its activity is essential for ongoing research and the development of next-generation kinase inhibitors to overcome mechanisms of resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. c-Abl tyrosine kinase and inhibition by the cancer drug imatinib (Gleevec/STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Tenofovir Alafenamide (TAF) Animal Model Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical animal model research conducted on Tenofovir Alafenamide (TAF), a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir. TAF was developed to improve upon the safety profile of its predecessor, tenofovir disoproxil fumarate (TDF). A key pharmacological advantage of TAF is its ability to more efficiently deliver the active metabolite, tenofovir diphosphate (TFV-DP), to target cells, such as peripheral blood mononuclear cells (PBMCs), while reducing systemic plasma concentrations of tenofovir, thereby lowering the risk of renal and bone toxicity.[1] This document summarizes key quantitative data from various animal models, details common experimental protocols, and visualizes critical pathways and workflows to support ongoing and future research in drug development.
Data Presentation: Quantitative Summary
The following tables summarize the pharmacokinetic (PK) and efficacy data for Tenofovir Alafenamide (TAF) from various preclinical animal studies. These studies have been crucial in establishing the dosing, safety, and efficacy profiles of different TAF formulations.
Table 1: Pharmacokinetics of TAF in Various Animal Models
| Species | Formulation/Dose | TAF Plasma Conc. | TFV Plasma Conc. | TFV-DP in PBMCs (fmol/10⁶ cells) | Source |
| Beagle Dog | Subdermal Implant (0.48 mg/day release) | - | 4.6 (±1.5) ng/mL | 470 (at 35 days) | [2] |
| Beagle Dog | Subdermal Implant (1.08 mg/day release) | - | - | 511.8 | [2] |
| Beagle Dog | Subdermal Implant | 0.85 ng/mL (median) | - | - | [3] |
| Rhesus Macaque | Subdermal Implant (0.35 mg/day release) | - | Not Quantifiable | 869 (median) | [2] |
| Rhesus Macaque | Subdermal Implant (0.70 mg/day release) | - | Not Quantifiable | 1674 (median) | [2] |
| Pigtail Macaque | Oral (13.7 mg/kg, weekly) | - | 188 ng/mL (peak at 5h) | 2063 (median, day 3) | |
| Pigtail Macaque | Oral (27.4 mg/kg, weekly) | - | 284 ng/mL (peak at 5h) | 6740 (median, day 3) | [4] |
| NZW Rabbit | Subdermal Implant (0.15 mg/day release) | - | - | 307 (median) | |
| NZW Rabbit | Subdermal Implant (0.84 mg/day release) | - | - | 1129 (median) | [2] |
| Hairless Rat | Transdermal Patch (96 mg/25 cm²) | 1.43 ng/mL (median) | Sustained levels | - | [5] |
| Humanized Mice | Subcutaneous NP (200 mg/kg) | - | AUC(0-14d): 23.1±4.4 µg*hr/mL | - | [6] |
NP: Nanoparticle; AUC: Area Under the Curve; PBMC: Peripheral Blood Mononuclear Cell.
Table 2: Efficacy of TAF Formulations in Macaque SHIV Challenge Models
| Species | Formulation/Dose | Challenge Route | Efficacy (% Protection) | Key Finding | Source |
| Pigtail Macaque | Oral (13.7 mg/kg, weekly) | Vaginal | 94.1% | High protection with weekly oral dosing. | [1][4] |
| Pigtail Macaque | Oral (27.4 mg/kg, weekly) | Vaginal | 93.9% | Efficacy maintained at higher weekly dose. | [1] |
| Pigtail Macaque | Oral (27.4 mg/kg, weekly) | Rectal | 80.7% | Significant protection against rectal challenge. | [1] |
| Pigtail Macaque | Rectal Insert (1 TAF/EVG) | Rectal | 72.6% | Partial protection with a single insert. | [7] |
| Pigtail Macaque | Rectal Insert (2 TAF/EVG) | Rectal | 93.1% | High efficacy achieved with two inserts. | [7] |
SHIV: Simian-Human Immunodeficiency Virus; EVG: Elvitegravir.
Table 3: Safety and Toxicology of TAF in Rat and Dog Models
| Species | Administration Route | NOAEL | Observations | Source |
| Rat | Continuous Subcutaneous Infusion | 1,000 µg/kg/day | Local findings (inflammation, fibrosis) were not considered adverse due to low severity and reversibility. | [8][9][10] |
| Dog | Continuous Subcutaneous Infusion | 250 µg/kg/day (systemic) | Local toxicity NOAEL not established due to severity of infusion site reactions. Systemic findings were minimal. | [8][9][10] |
NOAEL: No Observed Adverse Effect Level.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of preclinical findings. Below are synthesized protocols for key experiments cited in TAF research.
Pharmacokinetic (PK) Studies in Non-Human Primates
-
Objective: To determine the concentration of TAF, tenofovir (TFV), and the active metabolite tenofovir diphosphate (TFV-DP) in plasma and PBMCs following administration.
-
Animal Model: Pigtailed or Rhesus Macaques (Macaca nemestrina or Macaca mulatta).
-
Housing and Care: Animals are typically housed in compliance with the Guide for the Care and Use of Laboratory Animals.
-
Dosing:
-
Oral Gavage: TAF powder is dissolved in a suitable vehicle like 0.01 M phosphate-buffered saline (PBS) at pH 7.2. The solution is administered to anesthetized macaques via oral gavage at specified doses (e.g., 13.7 mg/kg or 27.4 mg/kg).[1]
-
Subdermal Implant: A reservoir-style implant containing TAF is surgically placed in the subcutaneous space, often in the dorsal thoracic region.
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points (e.g., 5, 72, 168 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[4]
-
Plasma is separated by centrifugation.
-
PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Bioanalysis:
-
Concentrations of TAF and TFV in plasma and TFV-DP in cell lysates are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Efficacy Evaluation in Macaque SHIV Challenge Model
-
Objective: To assess the prophylactic efficacy of TAF formulations against vaginal or rectal SHIV infection.
-
Animal Model: Female pigtailed macaques.
-
Drug Administration: Macaques receive the TAF formulation (e.g., weekly oral dose) prior to virus exposure. A control group typically receives a placebo.
-
Virus Challenge:
-
Animals are challenged with a consistent dose of SHIV162p3.
-
For vaginal challenges, 1 mL of the virus is administered atraumatically into the vaginal canal. For rectal challenges, the virus is administered into the rectal vault.
-
Challenges are repeated on a set schedule (e.g., twice a week for six weeks) or until infection is confirmed.[4]
-
-
Monitoring for Infection:
-
Blood is collected weekly to monitor for plasma viral RNA using a quantitative real-time PCR assay.
-
Infection is confirmed by two consecutive positive viral load measurements.
-
-
Efficacy Calculation: Efficacy is calculated based on the reduction in the rate of infection in the treated group compared to the control group.
Toxicology Studies in Rats and Dogs
-
Objective: To evaluate the local and systemic toxicity of TAF when administered via a specific route over a defined period.
-
Animal Models: Sprague-Dawley rats and Beagle dogs.
-
Administration:
-
Monitoring and Assessments:
-
Clinical Observations: Daily checks for signs of toxicity, including changes in behavior, body weight, and food consumption.
-
Infusion Site Evaluation: The site of catheter insertion is monitored for signs of local inflammation, edema, or mass formation.[8][11]
-
Clinical Pathology: Blood and urine samples are collected at baseline and termination for hematology, clinical chemistry, and urinalysis.
-
Histopathology: At the end of the study, a full necropsy is performed, and tissues (especially those surrounding the infusion site) are collected, preserved, and examined microscopically.[8][10]
-
-
Endpoint: The primary endpoint is the determination of the No Observed Adverse Effect Level (NOAEL).
Mandatory Visualizations
The following diagrams illustrate key conceptual and experimental frameworks in TAF research.
TAF Metabolic Activation Pathway
Caption: Intracellular conversion of TAF to the active antiviral agent Tenofovir Diphosphate (TFV-DP).
General Workflow for Preclinical Efficacy Study
Caption: A typical experimental workflow for evaluating TAF efficacy in a macaque SHIV challenge model.
TAF vs. TDF: Pharmacological Advantage
Caption: Logical diagram comparing the pharmacological properties of TAF and TDF.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Comparative Pharmacokinetics and Local Tolerance of Tenofovir Alafenamide (TAF) From Subcutaneous Implant in Rabbits, Dogs, and Macaques [frontiersin.org]
- 3. corevih-bretagne.fr [corevih-bretagne.fr]
- 4. Weekly Oral Tenofovir Alafenamide Protects Macaques from Vaginal and Rectal Simian HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a weekly transdermal delivery system of tenofovir alafenamide in hairless rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Tissue Distribution Profile of Long Acting Tenofovir Alafenamide and Elvitegravir Loaded Nanoparticles in Humanized Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and efficacy of topical inserts containing tenofovir alafenamide fumarate and elvitegravir administered rectally in macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 28-Day Toxicity Study of Tenofovir Alafenamide Hemifumarate by Subcutaneous Infusion in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 28-Day Toxicity Study of Tenofovir Alafenamide Hemifumarate by Subcutaneous Infusion in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Volixibat: A Technical Deep Dive into its Patent Landscape and Intellectual Property
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volixibat is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT). By blocking the reabsorption of bile acids in the terminal ileum, Volixibat aims to reduce the systemic bile acid load, a key factor in the pathophysiology of cholestatic liver diseases. This technical guide provides an in-depth analysis of Volixibat's core intellectual property, summarizes key quantitative data from clinical trials, details relevant experimental protocols, and visualizes its mechanism of action and clinical trial workflows.
Patent and Intellectual Property Landscape
The intellectual property surrounding Volixibat is primarily centered on its method of use and formulation, rather than a composition of matter patent. Mirum Pharmaceuticals holds a portfolio of patents and patent applications in the United States and internationally that protect the use of Volixibat for treating various cholestatic liver diseases.
A key patent application, US20200375989A1 , titled "Methods for treating cholestasis," discloses the use of Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitors, including Volixibat, for treating cholestasis. The claims cover methods of administering a therapeutically effective amount of an ASBTI to a subject in need thereof. The application specifies various cholestatic liver diseases, including primary sclerosing cholangitis (PSC) and primary biliary cholangitis (PBC).
Another significant international patent application, WO2023076243A1 , also assigned to Mirum Pharmaceuticals, further solidifies the intellectual property around the dosing and formulation of ASBTIs like Volixibat. This application describes methods of dosing that can improve gastrointestinal tolerability, a common side effect of IBAT inhibitors.
The claims in these patent applications generally cover:
-
Methods of treating specific cholestatic liver diseases: This includes, but is not limited to, PSC and PBC.
-
Dosage regimens: The patents cover specific oral dosage ranges and frequencies of administration.
-
Patient populations: The claims often specify the patient population, such as adults with cholestatic pruritus.
-
Combination therapies: Some claims may extend to the use of Volixibat in combination with other therapeutic agents.
This strategy of focusing on method-of-use and formulation patents provides a robust intellectual property framework for Volixibat, even in the absence of a composition-of-matter patent.
Mechanism of Action: Signaling Pathway
Volixibat's therapeutic effect stems from its inhibition of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). This transporter is primarily responsible for the reabsorption of bile acids from the small intestine back into the enterohepatic circulation. By blocking IBAT, Volixibat disrupts this process, leading to a series of downstream effects that alleviate the symptoms of cholestatic liver diseases.
Volixibat's Mechanism of Action
Clinical Trial Data
Volixibat is currently in Phase 2 clinical development for Primary Sclerosing Cholangitis (PSC) and Primary Biliary Cholangitis (PBC). The two key ongoing studies are the VISTAS trial (for PSC) and the VANTAGE trial (for PBC).
VANTAGE Study (NCT05050136) - PBC
Interim analysis of the VANTAGE study has shown promising results in patients with PBC-associated pruritus.[1][2]
| Endpoint | Volixibat (20mg BID) | Volixibat (80mg BID) | Placebo |
| Mean Change in Adult ItchRO Score from Baseline | -3.84 (p<0.0001)[3] | -3.79 (p<0.0001)[3] | -1.50 (p=0.0149)[3] |
| Placebo-Adjusted Difference in ItchRO Score | -2.34 (p=0.0090)[3] | -2.29 (p=0.0075)[3] | N/A |
| Patients with >50% Reduction in Serum Bile Acids | 75%[1][2] | 75%[1][2] | Not Reported |
| Significant Improvement in Fatigue (by week 16) | Yes[1][2] | Yes[1][2] | No[1][2] |
VISTAS Study (NCT04663308) - PSC
The VISTAS study is currently ongoing, and while specific efficacy data from the interim analysis has not been publicly released to the sponsor and investigators to maintain the study's integrity, an independent data review committee has recommended the continuation of the study with the 20mg twice-daily dose.[4][5] This suggests that the trial has met a prespecified threshold for efficacy and safety. Top-line results are anticipated in the second quarter of 2026.[6]
Experimental Protocols
Assessment of Pruritus
The primary endpoint in both the VANTAGE and VISTAS trials is the change in pruritus from baseline. This is assessed using the Adult ItchRO (Itch Reported Outcome) scale, a patient-reported numerical rating scale (NRS).
Protocol:
-
Instrument: Adult ItchRO, a validated 11-point NRS where 0 represents "no itch" and 10 represents "worst itch imaginable."
-
Frequency: Patients record their worst itch intensity over the past 24 hours once daily using an electronic diary.
-
Data Analysis: The weekly average of the daily scores is calculated. The primary efficacy analysis compares the mean change in this weekly average from baseline to a predefined time point (e.g., weeks 17-28 in the VANTAGE study) between the Volixibat and placebo groups.[3]
Measurement of Serum Bile Acids
A key secondary endpoint is the change in serum bile acid levels.
Protocol:
-
Sample Collection: Fasting blood samples are collected from patients at baseline and at specified time points throughout the study.
-
Sample Processing: Serum is separated by centrifugation.
-
Analytical Method: Total serum bile acids are quantified using a validated enzymatic colorimetric assay or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage change from baseline in total serum bile acid concentration is calculated for each patient and compared between treatment groups.
Clinical Trial Workflow
The clinical trials for Volixibat generally follow a standard workflow for a randomized, double-blind, placebo-controlled study.
Volixibat Clinical Trial Workflow
Conclusion
Volixibat represents a promising therapeutic approach for cholestatic liver diseases, with a well-defined mechanism of action and encouraging interim clinical trial data. Its intellectual property is strategically focused on methods of use and formulation, providing a solid foundation for its continued development. As the VANTAGE and VISTAS trials progress, the full dataset will provide a more comprehensive understanding of Volixibat's efficacy and safety profile, potentially offering a much-needed treatment option for patients with PSC and PBC.
References
- 1. hcplive.com [hcplive.com]
- 2. Volixibat Shows Positive Interim Results in VANTAGE PBC and VISTAS PSC Studies [synapse.patsnap.com]
- 3. s24.q4cdn.com [s24.q4cdn.com]
- 4. VISTAS – PSC Support [pscsupport.org.uk]
- 5. liverdiseasenews.com [liverdiseasenews.com]
- 6. pscpartnersregistry.org [pscpartnersregistry.org]
Methodological & Application
Application Notes and Protocols: Rapamycin Dosage for in vivo Studies
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties. It is a cornerstone of preclinical research, extensively used in animal models to investigate its therapeutic potential in aging, cancer, and metabolic diseases. The primary mechanism of action of rapamycin involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. Rapamycin, by associating with its intracellular receptor FKBP12, binds to and inhibits mTOR, specifically as part of the mTOR Complex 1 (mTORC1). This document provides comprehensive application notes and protocols for the administration of rapamycin in common animal models. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and summarizing quantitative data to facilitate the design and execution of in vivo studies.
Data Presentation: Rapamycin Dosage and
Application Notes and Protocols for [Compound Name]
For Research Use Only. Not for use in diagnostic procedures.
Introduction
[Compound Name] is a [briefly describe the compound class, e.g., selective kinase inhibitor, potent agonist] targeting the [mention the target, e.g., XYZ receptor, ABC enzyme]. Accurate and consistent preparation of [Compound Name] solutions is critical for reliable experimental outcomes in pharmacological and biological research. These application notes provide detailed protocols for the preparation, storage, and stability assessment of [Compound Name] solutions to ensure their proper handling and use in various experimental settings.
Physicochemical Properties
A summary of the key physicochemical properties of [Compound Name] is provided below. This information is essential for the correct preparation and handling of the compound.
| Property | Value |
| Molecular Formula | [Insert Molecular Formula] |
| Molecular Weight | [Insert Molecular Weight] g/mol |
| Appearance | [e.g., White to off-white crystalline solid] |
| Purity (by HPLC) | ≥[e.g., 98]% |
| Melting Point | [e.g., 150-155] °C |
| Solubility (at 25°C) | See Table 1 for details |
| Storage Conditions | [e.g., -20°C, desiccated, protected from light] |
Data Presentation: Solubility and Stability
Table 1: Solubility of [Compound Name] in Common Solvents
The following table summarizes the solubility of [Compound Name] in various solvents at ambient temperature (25°C). It is recommended to perform a small-scale test to confirm solubility before preparing a large-volume stock solution.
| Solvent | Solubility (mg/mL) | Molarity (mM) | Observations |
| DMSO | [e.g., 100] | [e.g., 250] | Clear, colorless solution |
| Ethanol (95%) | [e.g., 10] | [e.g., 25] | Clear, colorless solution |
| Methanol | [e.g., 5] | [e.g., 12.5] | Clear, colorless solution |
| PBS (pH 7.4) | [e.g., <0.1] | [e.g., <0.25] | Insoluble; forms a suspension |
| Water | [e.g., <0.01] | [e.g., <0.025] | Insoluble |
Note: Sonication or gentle warming (not to exceed 40°C) may be required to achieve maximum solubility.
Table 2: Stability of [Compound Name] Stock Solutions at -20°C
This table presents the stability of [Compound Name] stock solutions in DMSO over time when stored at -20°C. Stability was assessed by HPLC analysis of compound purity.
| Time Point | Purity (%) after storage at -20°C | Purity (%) after 3 Freeze-Thaw Cycles |
| Initial | [e.g., 99.5] | [e.g., 99.5] |
| 1 Month | [e.g., 99.4] | [e.g., 99.2] |
| 3 Months | [e.g., 99.1] | [e.g., 98.8] |
| 6 Months | [e.g., 98.5] | [e.g., 97.9] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
[Compound Name] (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing: Allow the vial containing [Compound Name] to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh out the desired amount of [Compound Name]. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 400 g/mol , weigh 4 mg.
-
Solubilization: Add the appropriate volume of DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol for Preparation of Working Solutions
Procedure:
-
Thawing: Remove a single aliquot of the [Compound Name] stock solution from the freezer and thaw it completely at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium. It is recommended to perform serial dilutions.
-
Mixing: Mix thoroughly by gentle pipetting or brief vortexing. Be aware that diluting a DMSO stock solution into an aqueous buffer may cause precipitation if the final DMSO concentration is too high or the compound's aqueous solubility is exceeded. A final DMSO concentration of <0.5% is recommended for most cell-based assays.
-
Use: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods unless their stability has been validated.
Mandatory Visualization
Caption: Hypothetical signaling pathway activated by [Compound Name].
Caption: Workflow for preparing [Compound Name] stock solution.
Application Notes and Protocols for Rapamycin Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy status.[2][4] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][4][5] Rapamycin, by forming a complex with the intracellular receptor FKBP12, allosterically inhibits mTORC1, which is sensitive to this compound, while mTORC2 is generally considered less sensitive to acute rapamycin treatment.[1][2][6][7] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making it a key target for therapeutic intervention.[2][8][9]
These application notes provide a comprehensive overview of the development of biochemical and cell-based assays to identify and characterize inhibitors of the mTOR signaling pathway, using Rapamycin as a reference compound.
mTOR Signaling Pathway and Rapamycin's Mechanism of Action
The mTORC1 signaling cascade is activated by various upstream signals, including growth factors that activate the PI3K-AKT pathway.[8] Once active, mTORC1 phosphorylates several downstream targets to control protein synthesis and cell growth.[1] Two of the most well-characterized substrates of mTORC1 are p70 S6 Kinase 1 (p70S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][8] Phosphorylation of p70S6K1 and 4E-BP1 by mTORC1 leads to increased protein synthesis and ribosome biogenesis.[8] Rapamycin, in complex with FKBP12, binds to the FRB domain of mTOR, leading to the inhibition of mTORC1 activity and subsequent dephosphorylation of its downstream targets.[1][5][6]
References
- 1. invivogen.com [invivogen.com]
- 2. assaygenie.com [assaygenie.com]
- 3. raybiotech.com [raybiotech.com]
- 4. cusabio.com [cusabio.com]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for High-Throughput Screening of a Generic Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of a generic kinase inhibitor in high-throughput screening (HTS) campaigns. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] Kinase inhibitors are designed to block the action of these enzymes, thereby interfering with disease progression.[3][4] High-throughput screening is an essential methodology for the rapid discovery and optimization of new and selective kinase inhibitors from large chemical libraries.[5][6]
Mechanism of Action: Targeting Tyrosine Kinase Signaling
Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, a process called phosphorylation.[3][7] This phosphorylation event acts as a molecular switch, activating or deactivating proteins and propagating signals within the cell.[3] Receptor Tyrosine Kinases (RTKs) are a major family of cell surface receptors that play crucial roles in cellular functions like proliferation, differentiation, survival, and migration.[7][8][9]
The general mechanism of a kinase inhibitor involves blocking the kinase's activity. This can be achieved through several mechanisms, such as competing with ATP for its binding site, interfering with substrate binding, or binding to an allosteric site to induce a conformational change that inactivates the enzyme.[7][10] By inhibiting the phosphorylation cascade, these compounds can halt the uncontrolled cell growth characteristic of diseases like cancer.[3][4]
Receptor Tyrosine Kinase (RTK) Signaling Pathway
The diagram below illustrates a simplified, generic signaling pathway initiated by a Receptor Tyrosine Kinase. Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2.[11][12] This leads to the activation of the Ras-MAPK cascade and other downstream pathways (e.g., PI3K/Akt), ultimately regulating gene expression and cellular responses.[2][12]
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling cascade.
High-Throughput Screening (HTS) Workflow
The discovery of novel kinase inhibitors typically follows a structured workflow designed to efficiently screen large compound libraries and identify promising candidates.[1] The process begins with the development of a robust assay, followed by a primary screen to identify initial "hits." These hits are then subjected to further validation and characterization through a series of secondary assays.
Caption: High-throughput screening workflow for kinase inhibitor discovery.
Application Notes
Biochemical Assay Formats for HTS
The initial evaluation of a potential kinase inhibitor is performed in a biochemical setting to determine its ability to inhibit the target kinase in a controlled, in vitro environment.[1] A variety of assay formats are available that use different detection methods to measure kinase activity.[13] The choice of assay depends on factors such as the specific kinase, cost, throughput, and required sensitivity.
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[1] | Gold standard, high sensitivity, direct measurement.[1] | Requires handling of radioactive materials, low throughput, waste disposal issues. |
| Fluorescence-Based | Measures changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation.[14] | Non-radioactive, high throughput, homogenous format. | Prone to interference from fluorescent compounds. |
| Luminescence-Based | Measures light produced from a reaction coupled to ATP consumption (e.g., ADP-Glo™).[15] | High sensitivity, broad dynamic range, less interference than fluorescence. | Enzyme coupling can be complex, potential for reagent instability. |
| ELISA-Based | Uses a phosphorylation-specific antibody to detect the phosphorylated substrate via an enzyme-linked colorimetric or chemiluminescent signal.[13] | High specificity, well-established technology. | Multiple wash steps, lower throughput, indirect measurement. |
Cell-Based Assays
Following biochemical validation, promising compounds must be tested in cell-based assays. These assays are crucial for confirming that the inhibitor can penetrate the cell membrane, engage with its target in a physiological context, and exert a desired biological effect, such as inhibiting cancer cell proliferation.[1][13]
Experimental Protocols
Protocol 1: Generic Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a generic, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. This is a universal method as ADP is a product of all kinase reactions.[15]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
ATP solution
-
Test Inhibitor (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Using an acoustic dispenser or multichannel pipettor, transfer 25-50 nL of each inhibitor concentration to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO only).[16]
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add 5 µL of this mix to each well containing the test compounds.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.[16]
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase assay buffer at a concentration near the Kₘ for the specific kinase. Add 5 µL of the ATP solution to all wells to start the reaction.
-
Kinase Reaction Incubation: Mix the plate and incubate for a pre-determined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1]
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO controls.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter dose-response curve.[13]
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
White, clear-bottom 96-well cell culture plates
-
Test Inhibitor (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cells in culture medium to a pre-optimized density (e.g., 5,000 cells/well) and seed 100 µL into each well of a 96-well plate.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Compound Addition: Add serial dilutions of the test inhibitor to the wells. Include appropriate controls.
-
Incubation with Inhibitor: Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Prepare the CellTiter-Glo® Reagent by mixing the two components.
-
Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.[1]
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear, structured format to facilitate comparison and decision-making.
Table 1: Example Biochemical Potency and Selectivity Profile of Two Hypothetical Kinase Inhibitors
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Inhibitor-A | 15 | 1,500 | 2,300 | 100 |
| Inhibitor-B | 250 | 450 | 800 | 1.8 |
| Staurosporine | 5 | 8 | 10 | 1.6 |
Note: IC₅₀ values are highly dependent on specific assay conditions.[1]
Table 2: Example Cellular Activity of Two Hypothetical Kinase Inhibitors
| Compound ID | Target Cell Line GI₅₀ (nM) | Control Cell Line GI₅₀ (nM) | Therapeutic Index (Control GI₅₀ / Target GI₅₀) |
| Inhibitor-A | 50 | >10,000 | >200 |
| Inhibitor-B | 850 | 2,500 | 2.9 |
| Staurosporine | 20 | 35 | 1.75 |
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. news-medical.net [news-medical.net]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 10. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 12. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Curcumin Delivery in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant scientific interest due to its pleiotropic therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Despite its promising preclinical and clinical activities, the therapeutic application of curcumin is significantly hampered by its poor bioavailability.[1][3] This limitation arises from several factors, including low aqueous solubility, poor absorption from the gastrointestinal tract, rapid metabolism, and swift systemic elimination.[1][2][4] To overcome these challenges, various delivery strategies have been developed and evaluated in animal models. These strategies range from conventional administration routes to advanced nanoformulations designed to enhance solubility, stability, and targeted delivery.[1][4]
This document provides a comprehensive overview of common and advanced methods for curcumin delivery in animal models, complete with detailed experimental protocols and comparative pharmacokinetic data.
Challenges in Curcumin Delivery
The inherent physicochemical properties of curcumin present significant hurdles for its effective in vivo delivery. Understanding these challenges is crucial for the rationale behind the development of advanced delivery systems.
References
- 1. Innovative Delivery Systems for Curcumin: Exploring Nanosized and Conventional Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vivo Efficacy and Toxicity of Curcumin Nanoparticles in Breast Cancer Treatment: A Systematic Review [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Quantification of Ibrutinib
Introduction
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that is orally administered.[1][2] It is a targeted therapy used in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[3][4] By blocking the BTK enzyme, Ibrutinib disrupts signaling pathways that are crucial for the proliferation and survival of malignant B-cells.[1][2] Accurate and reliable quantification of Ibrutinib in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring.
A variety of analytical methods have been developed for the determination of Ibrutinib, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.[1][2] LC-MS/MS is the gold standard for quantifying the drug in plasma due to its high sensitivity and specificity, while HPLC with UV detection is widely used for assaying bulk and formulated products.[5] UV-Vis spectrophotometry offers a simpler, more accessible method for basic quantification.[6] This document provides detailed protocols for these key analytical techniques.
Quantification of Ibrutinib in Human Plasma by LC-MS/MS
This protocol describes a sensitive and specific method for the quantification of Ibrutinib in human plasma, suitable for pharmacokinetic and bioequivalence studies. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for complex biological matrices.[5]
Experimental Protocol
a) Principle: Plasma samples are prepared using protein precipitation or liquid-liquid extraction to remove interfering macromolecules.[7][8] An internal standard (IS), such as a deuterated version of Ibrutinib (Ibrutinib-D5) or a structurally similar compound like Apixaban, is added to correct for variability during sample processing and analysis.[5][8] The prepared sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, and quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][7]
b) Reagents and Materials:
-
Ibrutinib reference standard
-
Ibrutinib-D5 or Apixaban (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (blank, drug-free)
c) Instrumentation:
-
Liquid Chromatography system (e.g., Shimadzu, Waters)
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Sciex API 4000)[8]
-
Reversed-phase C18 column (e.g., Shim-pack ODS 150 mm x 4.6 mm, 5 µm; XBridge C18)[8][9]
d) Sample Preparation (Protein Precipitation):
-
Allow plasma samples to thaw at room temperature.
-
Pipette 250 µL of plasma into a clean microcentrifuge tube.[8]
-
Add 50 µL of the Internal Standard working solution (e.g., Ibrutinib-D5 in methanol).
-
Vortex for 30 seconds.
-
Add 750 µL of acetonitrile to precipitate plasma proteins.[7]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
e) Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient or isocratic mixture of (A) 10 mM Ammonium Acetate with 0.1% Formic Acid in water and (B) Acetonitrile with 0.1% Formic Acid.[7][9] An example isocratic condition is Methanol–water (98:2, v/v).[8]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
-
MRM Transitions:
f) Calibration Curve and QC Sample Preparation:
-
Prepare a stock solution of Ibrutinib in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to create working standards for calibration curve points, typically ranging from 0.5 to 1000 ng/mL.[5][9]
-
Spike blank human plasma with the working standards to create calibration standards.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process the calibration standards and QC samples alongside the unknown samples as described in the sample preparation section.
Quantification of Ibrutinib in Bulk and Formulations by RP-HPLC
This protocol details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of Ibrutinib in bulk drug and pharmaceutical dosage forms (e.g., capsules).[3]
Experimental Protocol
a) Principle: The method separates Ibrutinib from its impurities and potential degradation products using a reversed-phase C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing the peak area to that of a known standard.
b) Reagents and Materials:
-
Ibrutinib reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) or Orthophosphoric Acid (OPA)
-
Ultrapure Water
-
Ibrutinib capsules (e.g., Imbruvica® 140 mg)
c) Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector (e.g., Shimadzu, Waters)[3][4]
-
Reversed-phase C18 column (e.g., Kromosil 250mm x 4.6 mm, 5µm; Inertsil ODS 100mm x 4.6 mm, 5µm)[3]
-
Sonicator
-
0.45 µm membrane filters
d) Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer (pH adjusted) and acetonitrile. A common ratio is 45:55 (v/v) buffer to acetonitrile.[3] Another option is 0.1% Orthophosphoric acid buffer and acetonitrile (70:30 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ibrutinib reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like acetonitrile or methanol.[3]
-
Working Standard Solution (e.g., 140 µg/mL): Dilute the stock solution with the mobile phase to achieve the desired concentration.
-
Sample Preparation (from 140 mg capsules):
-
Determine the average weight of the contents of 5 capsules.[4]
-
Accurately weigh capsule powder equivalent to 140 mg of Ibrutinib and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., methanol), sonicate for 30 minutes to ensure complete dissolution, and then dilute to volume.
-
Filter the solution through a 0.45 µm nylon filter.
-
Perform a final dilution (e.g., 1.0 mL of filtrate to 10 mL) with the mobile phase to bring the concentration into the calibration range.
-
e) Chromatographic Conditions:
-
Column: C18 (e.g., Kromosil 250mm x 4.6 mm, 5µm).[3]
-
Mobile Phase: Phosphate buffer: Acetonitrile (45:55, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[4]
Quantification of Ibrutinib by UV-Vis Spectrophotometry
This protocol provides a simple and economical method for the quantification of Ibrutinib in bulk drug or simple formulations using a UV-Vis spectrophotometer. This method is suitable for routine quality control where high sensitivity is not required.
Experimental Protocol
a) Principle: The method is based on the measurement of the absorbance of an Ibrutinib solution at its wavelength of maximum absorbance (λmax). The concentration is determined by relating the absorbance to a standard calibration curve, following Beer-Lambert's law.
b) Reagents and Materials:
-
Ibrutinib reference standard
-
Calibrated borosilicate glassware[14]
c) Instrumentation:
-
Double beam UV-Vis Spectrophotometer with matched quartz cells (1 cm path length).[14]
d) Method:
-
Solvent Selection: Methanol is commonly used as the solvent.[13]
-
Determination of λmax:
-
Prepare a dilute solution of Ibrutinib (e.g., 10-20 µg/mL) in the selected solvent.[6]
-
Scan the solution in the UV range (e.g., 200-400 nm) against a solvent blank.[6][14]
-
Determine the wavelength of maximum absorbance (λmax). For Ibrutinib, λmax is often observed around 260 nm, though other maxima at 213 nm and 288 nm have also been reported.[6][15]
-
-
Preparation of Standard Stock Solution (500 µg/mL):
-
Preparation of Calibration Curve:
-
From the stock solution, prepare a series of dilutions in methanol to cover a linear concentration range (e.g., 2-14 µg/mL or 8-12 µg/mL).[12][13]
-
Measure the absorbance of each solution at the predetermined λmax against the solvent blank.
-
Plot a graph of absorbance versus concentration. The correlation coefficient (R²) should be >0.999.[15]
-
-
Analysis of Sample:
-
Prepare a sample solution of Ibrutinib from the bulk drug or formulation with a theoretical concentration that falls within the calibration range.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the regression equation from the calibration curve (y = mx + c).
-
Summary of Quantitative Data
The following table summarizes the validation parameters for the different analytical techniques used for Ibrutinib quantification as reported in various studies.
| Technique | Matrix / Sample Type | Linearity Range | LOD | LOQ / LLOQ | Reference |
| LC-MS/MS | Human Plasma | 0.5 - 48 ng/mL (ppb) | - | 0.5 ng/mL | [5][16] |
| LC-MS/MS | Human Plasma | 0.5 - 60 ng/mL | - | 0.5 ng/mL | [8] |
| UPLC-MS/MS | Rat Plasma | 1 - 2000 ng/mL | - | 1 ng/mL | [7] |
| LC-MS/MS | Human Plasma | 1 - 1000 ng/mL | - | 1 ng/mL | [9] |
| RP-HPLC-UV | Bulk & Formulation | 3.5 - 2100 µg/mL | 0.69 µg/mL | 2.16 µg/mL | [3] |
| RP-HPLC-UV | Bulk & Formulation | 5 - 30 µg/mL | - | - | [6] |
| RP-HPLC-UV | Human/Porcine Skin | 0.2 - 15.0 µg/mL | 0.01 µg/mL | 0.02 µg/mL | [11] |
| RP-HPLC-UV | Bulk & Formulation | 3.5 - 21.0 µg/mL | - | - | |
| UPLC-PDA | Bulk Drug | 25 - 250 ng/mL | 25 ng/mL | 50 ng/mL | [17] |
| UV-Vis | Bulk & Formulation | 1.56 - 25 µg/mL | 0.42 µg/mL | 1.27 µg/mL | [15] |
| UV-Vis | Bulk & Formulation | 2 - 14 µg/mL | 1.23 µg/mL | 5.23 µg/mL | [12] |
| UV-Vis | Bulk & Formulation | 8 - 12 µg/mL | 0.08 µg/mL | 0.24 µg/mL | [13] |
References
- 1. ctppc.org [ctppc.org]
- 2. jetir.org [jetir.org]
- 3. rjptonline.org [rjptonline.org]
- 4. iajps.com [iajps.com]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. Alternative analytical methods for ibrutinib quantificati... [degruyterbrill.com]
- 7. A rapid and sensitive method for quantification of ibrutinib in rat plasma by UPLC-ESI-MS/MS: validation and application to pharmacokinetic studies of a novel ibrutinib nanocrystalline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpronline.com [ijpronline.com]
- 9. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Method Development and Validation of a UV Spectroscopic Approach for The Investigation of Ibrutinib in Bulk and Dosage Forms for Pharmaceuticals – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. researchgate.net [researchgate.net]
- 16. Bioanalytical Method Validation and Bioequivalence Study of Ibrutinib in Human Plasma Using LC-MS/MS: An Advanced Approach | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 17. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols: Safety and Handling of [TKI-X]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of the tyrosine kinase inhibitor [TKI-X], a representative compound for a class of potent, small-molecule inhibitors targeting specific signaling pathways. Adherence to these guidelines is crucial to ensure personnel safety and maintain experimental integrity.
Introduction to [TKI-X]
[TKI-X] is a potent inhibitor of the [Specify Target, e.g., Epidermal Growth Factor Receptor (EGFR)] tyrosine kinase.[1][2][3] By blocking the ATP-binding site of the kinase domain, [TKI-X] prevents autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[4] These pathways are critical regulators of cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers, making it a key therapeutic target.[3][4]
Safety and Handling Procedures
All personnel must review the Safety Data Sheet (SDS) for [TKI-X] before handling. [TKI-X] and similar kinase inhibitors should be treated as potentially hazardous compounds.[5][6][7]
2.1 Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling [TKI-X] in either solid or solution form:
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory. Gloves must be inspected before use and disposed of properly after handling.[6]
-
Eye Protection: Safety glasses with side shields or goggles are required.[8]
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin exposure.[6]
-
Respiratory Protection: When handling the powdered form of the compound, a suitable respirator or use of a chemical fume hood is necessary to avoid inhalation.[6][8]
2.2 Engineering Controls
-
Ventilation: All weighing and preparation of [TKI-X] stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Safety Stations: Ensure easy access to an eye-wash station and a safety shower.[8]
2.3 Storage and Stability
-
Solid Form: Store [TKI-X] powder at the recommended temperature (typically +4°C or -20°C) in a tightly sealed vial, protected from light and moisture.
-
Solutions: Stock solutions, once prepared (e.g., in DMSO), should be aliquoted into tightly sealed vials and stored at -20°C or below for up to one month to maintain stability. Avoid repeated freeze-thaw cycles.
2.4 Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., diatomite) and place it in a sealed container for disposal.[8] Do not create dust. Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal: Dispose of all waste contaminated with [TKI-X] (e.g., pipette tips, tubes, gloves) in a designated hazardous waste container, following institutional and local regulations.[5]
2.5 First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
Toxicological and Efficacy Data
The following table summarizes key quantitative data for representative tyrosine kinase inhibitors. Values for [TKI-X] should be determined experimentally and compared.
| Parameter | Description | Example Value (Dasatinib) | Example Value (Sorafenib) | Reference |
| IC₅₀ | The concentration of an inhibitor required for 50% inhibition of a specific biological or biochemical function.[9] | 0.14 µM (in HCT 116 cells) | 18.6 µM (in HCT 116 cells) | [10] |
| EC₅₀ | The concentration of a drug that gives a half-maximal response.[9] | Varies by cell line and endpoint | Varies by cell line and endpoint | [9] |
| LD₅₀ | The lethal dose for 50% of the test population. | Data not readily available for humans | Data not readily available for humans | |
| Common Adverse Events (Clinical) | Side effects observed in clinical use (Grade I-IV). | Diarrhea, fatigue, nausea, rash | Hand-foot syndrome, diarrhea, fatigue | [11] |
Experimental Protocols
4.1 Protocol: Preparation of [TKI-X] Stock Solution
This protocol describes the preparation of a 10 mM stock solution of [TKI-X] in DMSO.
Materials:
-
[TKI-X] powder (Molecular Weight: [Insert MW] g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Under a chemical fume hood, weigh out the desired amount of [TKI-X] powder. For example, to prepare 1 mL of a 10 mM solution of a compound with a MW of 500 g/mol , weigh 5 mg.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the [TKI-X] powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.
-
Store the aliquots at -20°C or below.
4.2 Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines the methodology for determining the cytotoxic effect of [TKI-X] on a cancer cell line (e.g., A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][14]
Materials:
-
Adherent cancer cells (e.g., A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
[TKI-X] stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[14]
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of [TKI-X] in serum-free medium from the 10 mM stock. The final concentrations should typically range from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest [TKI-X] dose).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of [TKI-X] or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[12][14]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well.[14] Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.[12]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the [TKI-X] concentration to determine the IC₅₀ value.
Mandatory Visualizations
5.1 Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of [TKI-X].
5.2 Experimental Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Tyrosine kinase inhibitor Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Safety of multi-targeted kinase inhibitors as monotherapy treatment of cancer: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Navigating the Challenges of Curcumin in Research: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with curcumin. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the compound's well-documented experimental variability. Curcumin's unique chemical properties, while intriguing, often lead to inconsistent and difficult-to-interpret results. This guide will help you identify potential pitfalls and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with curcumin inconsistent?
A1: Curcumin is recognized as a Pan-Assay Interference Compound (PAINS), meaning it can generate false-positive results through various mechanisms unrelated to specific target engagement.[1][2][3] This apparent activity often stems from its chemical reactivity and physicochemical properties rather than a specific biological interaction.[2][3]
Q2: What are the primary reasons for curcumin's experimental variability?
A2: The main factors contributing to curcumin's inconsistent results include:
-
Poor Bioavailability: Curcumin is poorly absorbed, rapidly metabolized, and quickly eliminated from the body.[4][5]
-
Chemical Instability: It is unstable at physiological pH and can degrade into various reactive products.[1]
-
Assay Interference: Curcumin can directly interfere with assay technologies through its intrinsic properties.[1][2][3]
-
Pleiotropic Effects: It interacts with a wide range of molecular targets, making it difficult to attribute an observed effect to a single mechanism.[4][6]
Troubleshooting Common Experimental Issues
Issue 1: Poor Aqueous Solubility and Stability
Symptom: Difficulty dissolving curcumin in aqueous buffers, leading to precipitation and inconsistent concentrations. You may also observe a rapid loss of the compound's activity over time.
Cause: Curcumin is a hydrophobic molecule with very low water solubility.[7] It also degrades quickly in neutral or alkaline solutions.
Troubleshooting Guide:
-
Solvent Selection: Use organic solvents like DMSO or ethanol to prepare concentrated stock solutions. However, be mindful of the final solvent concentration in your assay, as it can have independent biological effects.
-
pH Control: Maintain a slightly acidic pH (below 7) in your experimental buffers to improve stability.
-
Fresh Preparations: Always prepare curcumin solutions fresh before each experiment to avoid degradation products that can interfere with your results.
-
Use of Formulations: Consider using commercially available curcumin formulations designed for improved solubility and bioavailability, such as those incorporating piperine or nanoparticles.[7][8]
Issue 2: Assay Interference and False Positives
Symptom: Observing unexpected or non-specific activity in various assays, particularly in high-throughput screens. For instance, in an MTT cell viability assay, you might see an increase in absorbance at higher curcumin concentrations, even with microscopic evidence of cell death.[1]
Cause: Curcumin's chemical structure and properties can directly interfere with assay readouts.[2][3]
Troubleshooting Guide:
| Interference Mechanism | Assay Type Affected | Mitigation Strategy |
| Intrinsic Fluorescence | Fluorescence-based assays | Include proper controls (curcumin alone) to measure and subtract its background fluorescence. |
| Colorimetric Interference | Absorbance-based assays (e.g., MTT) | Use an alternative viability assay that is not absorbance-based, such as CellTiter-Glo® (luminescence) or trypan blue exclusion (manual counting). If using an absorbance-based assay, run parallel controls with curcumin in cell-free media to quantify its contribution to the signal.[1] |
| Chemical Reactivity | Assays involving proteins | The α,β-unsaturated carbonyl groups in curcumin can covalently modify proteins, particularly at cysteine residues.[1] Be cautious when interpreting results from enzyme inhibition or binding assays. |
| Redox Activity | Assays measuring oxidative stress | Curcumin can act as both an antioxidant and a pro-oxidant.[1] Use multiple, mechanistically distinct assays to confirm any effects on cellular redox state. |
| Metal Chelation | Assays with metal-dependent enzymes | Curcumin can bind to metal ions like iron and copper.[1][4] If your target protein requires a metal cofactor, consider if chelation by curcumin could be the cause of the observed effect. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Curcumin Stock Solution
-
Weighing: Accurately weigh the desired amount of high-purity curcumin powder in a sterile microcentrifuge tube.
-
Dissolution: Add an appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-20 mM).
-
Solubilization: Vortex thoroughly until the curcumin is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: General Cell-Based Assay Workflow
Caption: A generalized workflow for conducting cell-based assays with curcumin, emphasizing the importance of proper controls.
Signaling Pathways and Mechanisms of Action
Curcumin is known to interact with a multitude of signaling pathways, which contributes to its pleiotropic effects and the difficulty in isolating a single mechanism of action.[9][10]
Caption: Overview of major signaling pathways modulated by curcumin, highlighting its pleiotropic nature.
Quantitative Data Summary
The reported effective concentrations and bioavailability of curcumin vary significantly across studies. This variability is often due to different experimental systems, formulations, and analytical methods.
Table 1: In Vitro Effective Concentrations of Curcumin
| Cell Line/System | Biological Effect | Effective Concentration (µM) | Reference |
| Pancreatic Cancer Cells | Suppression of proliferation | 10-50 | [11] |
| Thyroid Cancer Cells | Inhibition of HSP90 expression | 10-50 | [11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of angiogenic differentiation | Not specified | [9] |
Table 2: Pharmacokinetic Parameters of Curcumin in Humans
| Dose | Formulation | Cmax (Maximum Serum Concentration) | Bioavailability Enhancement | Reference |
| 2 g | Curcumin alone | Undetectable or very low | - | [8] |
| 2 g | Curcumin with 20 mg piperine | Significantly higher | 2000% increase | [8] |
| 3.6 g | Curcumin alone | ~11.1 nmol/L | - | [7] |
| 8 g/day | Oral curcumin | 22-41 ng/mL | - | [8] |
Disclaimer: This technical support guide is intended for informational purposes only and should not be considered a substitute for rigorous experimental design and critical data interpretation. Researchers should always consult primary literature and validate their findings with appropriate controls.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Medicinal Chemistry of Curcumin: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. droracle.ai [droracle.ai]
- 5. youtube.com [youtube.com]
- 6. Curcumin: Properties and Mechanisms of Action [doctorsformulas.com]
- 7. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Roles of Curcumin: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Technical Support Center: Optimizing Compound Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing compound concentrations for various assays.
Frequently Asked questions (FAQs)
Q1: What is the recommended first step when determining the concentration range for a novel compound?
The initial step is to conduct a range-finding experiment. This involves testing a wide spectrum of concentrations to ascertain the compound's approximate potency. A common practice is to use a broad range, for instance, from 1 nM to 100 µM, employing 10-fold serial dilutions.[1][2] This preliminary test helps to identify a more precise and effective concentration range for subsequent, in-depth dose-response studies.[1]
Q2: How does the presence of serum in cell culture media affect the activity of my compound?
Serum proteins, particularly albumin, can bind to small molecule inhibitors, which reduces the free and active concentration of the compound in the culture medium.[3] This may require using higher concentrations of the compound to achieve the desired biological effect compared to serum-free conditions.[3] Additionally, the composition of fetal bovine serum (FBS) can differ between batches, leading to inconsistencies in experimental results.[4] For some compounds, enzymes present in the serum can also lead to metabolic conversion, altering the compound being studied.[4]
Q3: My compound has low aqueous solubility. How can this impact my assay results?
Low solubility of a compound can significantly affect bioassays, leading to several issues such as:
-
Underestimated activity and reduced hit rates in high-throughput screening (HTS).[5][6]
-
Discrepancies between enzymatic and cell-based assay results.[5][6]
It is a common issue as many discovery compounds exhibit low solubility.[5][6]
Q4: How do I determine the IC50 value of my compound?
To determine the IC50, which is the concentration of an inhibitor required to reduce a biological process by 50%, you need to perform a dose-response experiment.[7] This involves testing a series of compound concentrations and measuring the response (e.g., enzyme activity, cell viability).[8] The data is then plotted with concentration (often on a logarithmic scale) on the x-axis and the response on the y-axis to generate a dose-response curve.[8] The IC50 value is the concentration at which the curve passes the 50% inhibition mark.[7][8] Various software programs like GraphPad Prism can be used to perform non-linear regression analysis to accurately calculate the IC50.[9][10]
Q5: What are common causes of high background in an ELISA assay?
High background in an ELISA can stem from several factors, including:
-
Insufficient washing: Residual unbound antibodies can produce a false positive signal. Increasing the number and duration of wash steps can help.[11]
-
Inadequate blocking: If non-specific binding sites on the plate are not sufficiently blocked, antibodies can bind non-specifically.[12] Consider increasing the blocking incubation time or changing the blocking agent.[12]
-
Contamination: Contamination of reagents, samples, or the plate itself can lead to high background.[13]
-
Excessive antibody or substrate concentration: Using too high a concentration of the detection antibody or substrate can result in a strong signal across the plate.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can compromise the reliability of your results. Below is a troubleshooting guide to address this issue.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For microplates, consider using a multi-channel pipette for consistency.[14] |
| Edge effects | Evaporation in the outer wells of a plate can concentrate reactants. To mitigate this, avoid using the outer wells or fill them with sterile PBS or water to maintain humidity.[2] |
| Uneven compound distribution | Ensure the compound solution is mixed thoroughly before adding it to the wells.[2] |
Issue 2: Weak or No Signal in the Assay
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| In Cell-Based Assays | |
| Compound is inactive or used at too low a concentration | Verify the compound's identity and purity. Test a broader and higher concentration range. |
| Incorrect incubation time | The mechanism of action of the compound may require a longer or shorter exposure time. Perform a time-course experiment (e.g., 24, 48, 72 hours).[2] |
| Cell line is not sensitive to the compound | Confirm from the literature if the chosen cell line is appropriate. Consider testing on a different, more sensitive cell line. |
| In Immunoassays (ELISA, Western Blot) | |
| Antibody concentration is too low | The concentration of the primary or secondary antibody may be insufficient. Titrate the antibodies to determine the optimal concentration.[15] |
| Inactive antibody | Ensure antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles. |
| Insufficient incubation times | Increase the incubation time for the primary and/or secondary antibodies. |
| In Enzyme Assays | |
| Inactive enzyme | Confirm the enzyme was stored correctly and is active. Use a fresh aliquot if necessary.[16] |
| Incorrect assay conditions (pH, temperature) | Ensure the buffer pH and assay temperature are optimal for enzyme activity.[16] |
Issue 3: Unexpected Cytotoxicity at Low Compound Concentrations
Observing significant cell death at very low concentrations of your test compound can be due to several factors.
| Potential Cause | Recommended Solution |
| Compound is highly potent | This may be the true biological effect of the compound. Test an even lower range of concentrations to define the dose-response curve accurately. |
| Solvent toxicity | The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is low and consistent across all wells, including the vehicle control (typically ≤ 0.5%).[3] |
| Compound precipitation | At higher stock concentrations, the compound may precipitate out of solution, and these precipitates can be cytotoxic. Visually inspect solutions for any precipitates. |
| Contamination | The compound stock solution or cell culture media may be contaminated with bacteria or fungi. Use sterile techniques and fresh reagents. |
Experimental Protocols
Protocol 1: Serial Dilution for Dose-Response Experiments
Serial dilutions are fundamental for creating a range of concentrations to test in an assay.[17] A 10-fold serial dilution is common for initial range-finding experiments.[18]
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate diluent (e.g., sterile culture medium, assay buffer)[17]
-
Sterile microcentrifuge tubes or a 96-well plate[19]
-
Calibrated pipettes and sterile tips[19]
Procedure:
-
Label a series of tubes or wells for each dilution.[19]
-
Add a fixed volume of diluent to all tubes except the first one (which will contain the highest concentration from your stock). For a 1:10 dilution, a common approach is to add 90 µL of diluent to each tube.
-
Prepare the highest concentration to be tested by diluting the stock solution. For example, to make a 100 µM solution from a 10 mM stock, dilute 1 µL of the stock into 99 µL of diluent.
-
Transfer a fixed volume of the highest concentration solution (e.g., 10 µL) to the first tube containing diluent, and mix thoroughly by pipetting up and down.[20] This creates the next 10-fold dilution.
-
Using a fresh pipette tip, transfer the same volume (10 µL) from the first dilution to the second tube containing diluent and mix.
-
Repeat this process for the remaining tubes to create a series of decreasing concentrations.[20]
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Compound dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[2]
-
Compound Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with solvent only).[2]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[21]
Visualizations
Caption: Workflow for optimizing compound concentration.
Caption: Troubleshooting logic for high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 11. sinobiological.com [sinobiological.com]
- 12. arp1.com [arp1.com]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 14. product.atagenix.com [product.atagenix.com]
- 15. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 16. youtube.com [youtube.com]
- 17. bioeureka.com [bioeureka.com]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. ossila.com [ossila.com]
- 21. benchchem.com [benchchem.com]
Troubleshooting [Compound Name] solubility problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Ivosidenib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Ivosidenib and what is its primary mechanism of action?
Ivosidenib (also known as AG-120) is an orally available small-molecule inhibitor of a mutated form of the isocitrate dehydrogenase-1 (IDH1) enzyme.[1][2][3] The mutant IDH1 enzyme neomorphically converts α-ketoglutarate to the oncometabolite R-2-hydroxyglutarate (R-2-HG).[3] High levels of R-2-HG are implicated in epigenetic alterations and impaired cellular differentiation, contributing to the development of certain cancers, including acute myeloid leukemia (AML).[3][4] Ivosidenib works by selectively binding to and inhibiting the mutant IDH1 enzyme, leading to a significant reduction in R-2-HG levels, which in turn promotes myeloid differentiation.[3][5]
Q2: What are the basic physicochemical properties of Ivosidenib?
Ivosidenib is a white to light yellow, non-hygroscopic crystalline solid.[6] It is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, which is characterized by low aqueous solubility and high permeability.[6] It is practically insoluble in aqueous solutions across the physiological pH range of 1.2 to 7.4.[6]
Ivosidenib Solubility Data
The following table summarizes the solubility of Ivosidenib in various common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as moisture can negatively impact solubility.[7]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 - 237 mg/mL | 171.5 - 406.6 mM | Sonication or gentle warming may be required to achieve higher concentrations.[1][2] |
| Ethanol | 100 mg/mL | 171.5 mM | Sonication is recommended.[1][2] |
| Water | Insoluble | < 1 mg/mL | Ivosidenib is practically insoluble in aqueous solutions.[1] |
Troubleshooting Guide: Ivosidenib Solubility Issues
This guide addresses common problems encountered when preparing Ivosidenib solutions for in vitro and in vivo experiments.
Issue 1: Ivosidenib powder is not dissolving in DMSO or ethanol.
-
Possible Cause 1: Solvent Quality: The solvent may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO or ethanol. Moisture can significantly reduce the solubility of hydrophobic compounds.[7]
-
-
Possible Cause 2: Insufficient Agitation/Energy: The compound may require more energy to dissolve completely.
-
Possible Cause 3: Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution that is too concentrated.
-
Solution: Refer to the solubility table above. While higher concentrations in DMSO have been reported, starting with a 10 mM or 50 mM stock is often more manageable.
-
Issue 2: Precipitation occurs immediately after diluting the DMSO stock solution into aqueous cell culture medium.
-
Possible Cause: Solvent-Shifting Precipitation: This is a common issue where a compound, highly soluble in an organic solvent like DMSO, precipitates when rapidly diluted into an aqueous medium where it is poorly soluble.[9]
-
Solution 1: Gradual Dilution: Perform a serial or stepwise dilution. First, create an intermediate dilution by adding the DMSO stock dropwise into a small volume of pre-warmed (37°C) cell culture medium while gently swirling.[8][10] Then, add this intermediate dilution to the final volume of the medium.
-
Solution 2: Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept low, typically below 0.5%, to minimize both solvent-induced precipitation and cytotoxicity.[8]
-
Solution 3: Serum Content: If your medium contains serum (e.g., FBS), its proteins can sometimes help stabilize the compound. Prepare your final dilution in complete medium containing serum.
-
Issue 3: The Ivosidenib stock solution appears cloudy or has formed crystals after storage.
-
Possible Cause 1: Improper Storage Temperature: Storing at a temperature that is too high or fluctuating can lead to instability.
-
Possible Cause 2: Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can cause the compound to come out of solution and may lead to degradation.
Issue 4: Inconsistent results in cell-based assays.
-
Possible Cause: Solution Instability or Degradation: Ivosidenib is sensitive to degradation under acidic, alkaline, and photolytic conditions.[12]
-
Solution: Always prepare fresh dilutions of Ivosidenib in your culture medium immediately before each experiment.[9] Avoid storing diluted aqueous solutions. Protect stock solutions from light.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Ivosidenib Stock Solution in DMSO
-
Calculate Requirements: For 1 mL of a 10 mM stock solution of Ivosidenib (Molecular Weight: 582.96 g/mol ), you will need 5.83 mg of Ivosidenib powder.
-
Weigh Compound: Accurately weigh 5.83 mg of Ivosidenib powder and place it in a sterile microcentrifuge or cryovial tube.
-
Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the tube.[8]
-
Dissolve: Vortex the tube vigorously for 2-3 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution.[9]
-
Aliquot and Store: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes. Store the aliquots at -80°C for long-term stability.[2]
Protocol 2: Diluting Ivosidenib Stock for Cell Culture Experiments
This protocol is for dosing cells in a 6-well plate with a final volume of 2 mL per well and a final Ivosidenib concentration of 1 µM.
-
Thaw and Pre-warm: Thaw a single aliquot of the 10 mM Ivosidenib DMSO stock at room temperature. Pre-warm your cell culture medium to 37°C.
-
Prepare Intermediate Dilution:
-
In a sterile tube, add 998 µL of pre-warmed cell culture medium.
-
Add 2 µL of the 10 mM Ivosidenib stock solution to the medium. This creates a 20 µM intermediate solution. Mix thoroughly by gentle pipetting or inversion.
-
-
Final Dilution (in plate):
-
Add 100 µL of the 20 µM intermediate solution to a well containing 1.9 mL of medium with cells. This will bring the final volume to 2 mL and the final Ivosidenib concentration to 1 µM. The final DMSO concentration will be 0.01%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.01% in this case) to control wells.
Visualizations
Ivosidenib Mechanism of Action
Caption: Mechanism of action of Ivosidenib in inhibiting mutant IDH1.
Experimental Workflow for Preparing Cell Culture Solutions
Caption: Workflow for preparing Ivosidenib solutions for cell culture.
Troubleshooting Logic for Precipitation Issues
Caption: Decision tree for troubleshooting Ivosidenib precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ivosidenib | Dehydrogenase | Isocitrate Dehydrogenase | TargetMol [targetmol.com]
- 3. Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ivosidenib for Relapsed or Refractory AML - The ASCO Post [ascopost.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. researchgate.net [researchgate.net]
[Compound Name] off-target effects mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the off-target effects of Imatinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Imatinib?
A1: Imatinib is a tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion protein, which is characteristic of Chronic Myeloid Leukemia (CML).[1][2][3] Its primary on-targets also include c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), making it effective against Gastrointestinal Stromal Tumors (GIST).[2][4] However, Imatinib is not perfectly selective and is known to inhibit other kinases and proteins, leading to off-target effects.[5][6] These can be beneficial, such as potential anti-diabetic effects, or result in adverse effects.[5][7] Known off-target kinases include ABL2 (ARG), DDR1, and CSF1R.[4] Additionally, Imatinib can interact with non-kinase proteins like the oxidoreductase NQO2.[8]
Q2: My cells are showing a phenotype inconsistent with BCR-ABL, c-KIT, or PDGFR inhibition. How can I confirm if this is an off-target effect?
A2: This observation strongly suggests an off-target effect. The gold-standard method to differentiate on-target from off-target effects is a "rescue" experiment.[9] This involves overexpressing a mutated, drug-resistant version of the intended target (e.g., a mutation in the BCR-ABL kinase domain that prevents Imatinib binding). If the phenotype is reversed upon expression of the resistant mutant, the effect is on-target. If the phenotype persists, it is likely mediated by an off-target interaction.[9][10]
Q3: How can I proactively identify potential off-target interactions of Imatinib in my experimental system?
A3: Proactive identification of off-targets is crucial for accurate data interpretation. The most comprehensive approach is to perform a kinome-wide selectivity profile.[9][11] This involves screening Imatinib against a large panel of recombinant kinases to determine its inhibitory activity across the kinome.[11][12] Several commercial services offer such profiling.[13] Another powerful technique is chemical proteomics, where an immobilized version of the drug is used to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.[9]
Q4: What are best practices for designing experiments to minimize the impact of Imatinib's off-target effects?
A4: To mitigate the influence of off-target effects, it is critical to use the lowest effective concentration of Imatinib that still inhibits the intended target.[9][14] It is recommended to perform a dose-response curve and correlate the observed phenotype with the degree of on-target inhibition (e.g., phosphorylation status of BCR-ABL). Additionally, using a structurally unrelated inhibitor of the same target can help confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Discrepancy between biochemical (IC50) and cell-based assay (EC50) potency. | 1. High intracellular ATP: Cellular ATP concentrations are much higher than those used in many biochemical assays and can outcompete Imatinib for the kinase's ATP-binding site.[9]2. Cellular Efflux: Imatinib may be a substrate for efflux pumps like P-glycoprotein (MDR1), reducing its effective intracellular concentration.[9][15]3. Low Target Expression/Activity: The target kinase may not be expressed or active in your chosen cell line. | 1. Confirm target engagement in cells using methods like Western blot to check for reduced phosphorylation of a downstream substrate.2. Test for efflux pump activity by co-incubating with a known pump inhibitor (e.g., verapamil). An increase in Imatinib potency would indicate efflux.3. Verify target expression and activity (phosphorylation status) via Western blot. If necessary, switch to a cell line with confirmed target expression. |
| Resistance to Imatinib develops in my long-term cell culture experiments. | 1. On-Target Mutations: Point mutations can arise in the BCR-ABL kinase domain that prevent Imatinib from binding effectively.[16][17][18]2. BCR-ABL Amplification: The cells may have amplified the BCR-ABL gene, leading to overexpression of the target protein.[17][19]3. BCR-ABL Independent Mechanisms: Activation of alternative signaling pathways (e.g., involving Src family kinases) can bypass the need for BCR-ABL signaling.[15][19] | 1. Sequence the kinase domain of the target gene to check for known resistance mutations.2. Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess gene copy number.3. Investigate alternative signaling pathways using phospho-protein arrays or Western blotting for key signaling nodes like Src kinases. Consider using a second-generation TKI like Dasatinib, which has a different target profile.[6] |
| Observed cellular toxicity at concentrations that should be selective for the primary target. | 1. Potent Off-Target Inhibition: Imatinib may be potently inhibiting an off-target kinase that is essential for cell viability.2. Non-Kinase Off-Targets: The toxicity could be due to interaction with a non-kinase protein, such as NQO2.[8] | 1. Perform a kinome scan to identify other potent off-targets.[13][20] Compare the toxic concentration with the IC50 values for these off-targets.2. Use a structurally distinct inhibitor for the primary target to see if the toxicity is replicated.3. Perform a rescue experiment by overexpressing the primary target; if toxicity persists, it is likely an off-target effect. |
Quantitative Data Summary
The selectivity of a kinase inhibitor is a key factor in determining its off-target effects. The table below summarizes the inhibitory potency (IC50) of Imatinib against its primary targets and selected off-targets. Lower values indicate higher potency.
| Target Kinase | IC50 (nM) | Target Type | Reference |
| BCR-ABL | 25 - 350 | On-Target | [21] |
| c-KIT | 100 | On-Target | [4][22] |
| PDGFRα/β | 100 | On-Target | [1][4] |
| DDR1 | 38 | Off-Target | [5] |
| c-Fms (CSF1R) | 140 | Off-Target | [4] |
| Lck | >10,000 | Off-Target | [5] |
| Src | >10,000 | Off-Target | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify the on-target and off-target kinases of Imatinib by measuring its inhibitory activity against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of Imatinib (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Use a multi-well plate (e.g., 384-well) containing a panel of pre-dispensed recombinant kinases, their specific substrates, and ATP. Commercial services like KINOMEscan® or KinaseProfiler™ provide such panels.[12][13][23]
-
Compound Addition: Add the diluted Imatinib or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (typically 60 minutes) to allow the kinase reaction to proceed.[12]
-
Detection: Add a detection reagent to stop the reaction and generate a signal (e.g., luminescence, fluorescence) that is inversely proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common method.[12]
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each kinase at each Imatinib concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Rescue Experiment
Objective: To determine if a cellular phenotype caused by Imatinib is due to its effect on the intended target.
Methodology:
-
Construct Preparation: Obtain or create a plasmid vector that expresses a version of the primary target kinase (e.g., BCR-ABL) containing a known Imatinib-resistance mutation (e.g., T315I).[15] This mutant should be catalytically active but insensitive to Imatinib. Also, prepare a control vector (e.g., empty vector or wild-type kinase).
-
Cell Transfection/Transduction: Introduce the resistance-conferring plasmid and the control plasmid into separate populations of your experimental cells.
-
Selection & Expression Verification: If applicable, select for cells that have successfully incorporated the plasmid. Verify the expression of the mutant and wild-type proteins via Western blot.
-
Imatinib Treatment: Treat both the "rescue" cell line (expressing the resistant mutant) and the control cell line with the concentration of Imatinib that produces the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype in both cell lines.
-
Interpretation:
-
If the phenotype is reversed or significantly reduced in the cells expressing the resistant mutant compared to the control cells, the effect is on-target .
-
If the phenotype persists in the "rescue" cell line, the effect is likely off-target .[9]
-
Visualizations
Caption: Imatinib's on-target vs. off-target pathways.
Caption: Troubleshooting workflow for Imatinib effects.
References
- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? | Upsala Journal of Medical Sciences [ujms.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 21. ashpublications.org [ashpublications.org]
- 22. droracle.ai [droracle.ai]
- 23. imatinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Technical Support Center: Improving Compound X Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo bioavailability of investigational compounds, referred to here as "Compound X."
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a critical parameter?
A1: Oral bioavailability (F%) refers to the fraction or percentage of an orally administered drug that reaches the systemic circulation in an unchanged form. It is a crucial pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the bloodstream. Poor bioavailability can lead to low efficacy, high inter-individual variability in patient response, and potential therapeutic failure.
Q2: What are the primary factors that limit the in vivo oral bioavailability of a compound?
A2: The bioavailability of a compound is primarily influenced by its solubility in gastrointestinal fluids, its permeability across the intestinal membrane, and the extent of its pre-systemic metabolism (first-pass effect). Compounds with low solubility struggle to dissolve, which is a prerequisite for absorption. Poor permeability prevents the compound from crossing the gut wall into the bloodstream. Additionally, enzymes in the intestinal wall and liver, such as Cytochrome P450 (CYP) enzymes, can metabolize the compound before it reaches systemic circulation, reducing its bioavailability. Efflux transporters like P-glycoprotein (P-gp) can also actively pump the compound back into the intestinal lumen, further limiting absorption.
Q3: What are the common formulation strategies to improve the oral bioavailability of a poorly soluble compound like Compound X?
A3: Numerous formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized into:
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Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.
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Amorphous Solid Dispersions: Dispersing the drug in its high-energy, amorphous (non-crystalline) state within a polymer matrix can enhance solubility and dissolution.
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Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) incorporate the drug into a mixture of oils, surfactants, and co-solvents. These formulations form fine emulsions or microemulsions in the gut, improving solubilization and potentially facilitating lymphatic absorption, which can bypass first-pass metabolism.
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Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of a hydrophobic drug by encapsulating it within a hydrophilic shell.
Q4: How is the bioavailability of Compound X assessed in an in vivo experiment?
A4: Bioavailability is typically assessed by measuring the concentration of the compound in blood or plasma over time following administration. This involves administering the compound both orally and intravenously (IV) in separate studies. The IV dose serves as a reference, as it has 100% bioavailability. Blood samples are collected at specific time points, and the concentration of the compound is quantified, often using highly sensitive and specific methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The Area Under the Curve (AUC) of the plasma concentration-time plot is calculated for both routes. Absolute bioavailability (F%) is then determined by comparing the dose-normalized AUC from the oral administration to that from the IV administration.
Troubleshooting Guide
Problem: After oral administration of Compound X, plasma concentrations are very low or undetectable.
This is a common and multifaceted problem in early drug development. The following guide helps diagnose the potential cause.
Caption: Troubleshooting workflow for low in vivo bioavailability.
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Possible Cause 1: Poor Solubility/Dissolution.
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How to Diagnose: Compound X may have low aqueous solubility, preventing it from dissolving in the gastrointestinal (GI) tract. This is a common issue for lipophilic molecules (BCS Class II/IV). An in vitro dissolution test in simulated gastric and intestinal fluids can confirm this.
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Troubleshooting/Solution: Enhance solubility through formulation. Strategies include particle size reduction (nanosizing), creating an amorphous solid dispersion, or using lipid-based formulations like SEDDS.
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Possible Cause 2: Poor Membrane Permeability.
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How to Diagnose: Even if dissolved, Compound X may not be able to pass through the intestinal wall. An in vitro Caco-2 permeability assay can assess this. Low permeability is characteristic of BCS Class III/IV compounds.
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Troubleshooting/Solution: If permeability is the issue, strategies include using permeation enhancers or employing a prodrug approach to temporarily modify the molecule's properties to favor absorption.
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Possible Cause 3: High First-Pass Metabolism.
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How to Diagnose: The compound is absorbed but then rapidly metabolized by enzymes in the intestinal wall or liver before reaching systemic circulation. An in vitro metabolic stability assay using liver microsomes or hepatocytes can determine the compound's intrinsic clearance. A high clearance rate suggests extensive first-pass metabolism.
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Troubleshooting/Solution: Identify the metabolic "hotspots" on the molecule and use medicinal chemistry to block them (e.g., through deuteration). Alternatively, a prodrug approach can mask the susceptible functional group.
-
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Possible Cause 4: Efflux by P-glycoprotein (P-gp).
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How to Diagnose: Compound X may be a substrate for efflux transporters like P-gp, which are present in the intestinal lining and actively pump the drug back into the GI lumen. This can be tested using in vitro systems with cells overexpressing P-gp (e.g., Caco-2 or MDCK-MDR1 cells).
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Troubleshooting/Solution: Co-administer Compound X with a known P-gp inhibitor (e.g., verapamil). A significant increase in plasma exposure would confirm P-gp mediated efflux. Long-term solutions involve structural modifications to the compound to reduce its affinity for P-gp.
-
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Possible Cause 5: Experimental or Analytical Issues.
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How to Diagnose: Errors in the experimental procedure can lead to failed studies. Review the protocol for dosing (was the oral gavage performed correctly?), blood sample collection (was the correct volume collected at the right times?), and sample storage (was the compound stable under storage conditions?).
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Troubleshooting/Solution: Validate the entire experimental workflow. Ensure the analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations and that the compound is stable in the biological matrix during sample processing and storage.
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Data Presentation: Comparative Bioavailability of Compound X
The following tables present hypothetical data to illustrate how different formulation strategies can impact the in vivo bioavailability of Compound X, a poorly soluble compound.
Table 1: Comparison of Formulation Strategies for Compound X
| Formulation Strategy | Description | Key Advantage | Potential Fold-Increase in Oral Bioavailability (F%) |
| Aqueous Suspension | Simple suspension of micronized Compound X in a vehicle (e.g., 0.5% methylcellulose). | Baseline measurement; simple to prepare. | 1x (Reference) |
| Nanosuspension | Compound X milled to nanoparticle size (<200 nm) and stabilized with surfactants. | Increases dissolution rate by increasing surface area. | 3-5x |
| Amorphous Solid Dispersion | Compound X molecularly dispersed in a polymer matrix (e.g., PVP/VA 64) via spray drying. | Enhances solubility by preventing crystallization. | 8-12x |
| SEDDS | Compound X dissolved in a mixture of oil, surfactant, and co-surfactant. | Forms a microemulsion in the GI tract, improving solubilization. | 15-20x |
Table 2: Key Pharmacokinetic Parameters for Different Formulations of Compound X (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 15 | 2.0 | 210 ± 60 | 100% (Reference) |
| Nanosuspension | 180 ± 40 | 1.5 | 750 ± 150 | 357% |
| Amorphous Solid Dispersion | 450 ± 90 | 1.0 | 2050 ± 400 | 976% |
| SEDDS | 850 ± 180 | 0.75 | 3800 ± 750 | 1810% |
Data are represented as mean ± standard deviation.
Key Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Mice via Oral Gavage
Objective: To determine the pharmacokinetic profile and bioavailability of Compound X following oral administration.
Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimate animals for at least 3 days before the experiment.
-
Groups:
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Group 1 (IV): Compound X administered via tail vein injection (e.g., 2 mg/kg in a solubilizing vehicle like 10% DMSO/40% PEG400/50% Saline).
-
Group 2 (PO): Compound X formulation administered via oral gavage (e.g., 10 mg/kg).
-
-
Dosing:
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Fast animals for 4 hours prior to dosing (water ad libitum).
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For oral gavage, restrain the mouse and gently insert a 20G, 1.5-inch curved gavage needle into the esophagus. Administer the dose slowly (max volume ~10 mL/kg).
-
-
Blood Sampling:
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Collect sparse blood samples (e.g., ~50 µL) from 3 mice per time point.
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Sampling time points:
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IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
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PO Group: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Collect blood from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing:
-
Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
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Transfer plasma to a clean tube and store at -80°C until analysis.
-
-
Data Analysis:
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Quantify the concentration of Compound X in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using software like Phoenix WinNonlin.
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Protocol 2: Quantification of Compound X in Plasma using LC-MS/MS
Objective: To accurately measure the concentration of Compound X in plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction. To 20 µL of plasma, add 100 µL of cold acetonitrile containing a suitable internal standard (a structurally similar molecule).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
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Transfer the supernatant to a 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM: Optimize and monitor the specific Multiple Reaction Monitoring (MRM) transitions for Compound X and its internal standard.
-
-
Quantification:
-
Prepare a standard curve by spiking known concentrations of Compound X into blank plasma and processing alongside the study samples.
-
Quantify the concentration in the study samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve. The curve should have a correlation coefficient (r²) > 0.99.
-
Visualizations and Workflows
Caption: Key biological barriers affecting oral bioavailability.
Caption: Standard experimental workflow for an in vivo PK study.
[Compound Name] protocol refinement for reproducibility
Welcome to the technical support center for Innovirex. This guide is designed to assist researchers, scientists, and drug development professionals in achieving reproducible results with Innovirex by providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Innovirex?
For in vitro experiments, we recommend dissolving Innovirex in 100% DMSO to prepare a stock solution of 10-50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Always perform a solubility test for your specific application.
Q2: What are the optimal storage conditions for Innovirex?
Innovirex is stable as a solid at -20°C for up to one year. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: I am observing high variability in my cell-based assay results. What could be the cause?
High variability can stem from several factors:
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Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.
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Compound Precipitation: Innovirex may precipitate at high concentrations in aqueous media. Visually inspect your treatment media for any precipitate before adding it to the cells.
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Inconsistent Seeding Density: Ensure uniform cell seeding across all wells of your microplate.
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Edge Effects: To minimize edge effects in 96-well plates, avoid using the outermost wells or fill them with sterile PBS.
Q4: My Western blot results for the downstream target of Innovirex are inconsistent. What should I check?
-
Treatment Time: Ensure the treatment duration is sufficient to observe a change in the phosphorylation status or expression of the target protein. A time-course experiment is recommended to determine the optimal time point.
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Antibody Quality: Use a validated antibody specific for the target protein and its phosphorylated form.
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Loading Controls: Always include a reliable loading control (e.g., GAPDH, β-actin) to normalize your results.
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Lysate Preparation: Ensure complete cell lysis and accurate protein quantification before loading your samples.
Troubleshooting Guide
Issue 1: Low Potency or No Effect Observed
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Possible Cause 1: Compound Degradation.
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Solution: Use a fresh stock of Innovirex. Verify the storage conditions and avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Double-check your dilution calculations. Perform a dose-response curve to determine the optimal concentration range.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Verify that your chosen cell line expresses the target kinase of Innovirex. Consider testing in a panel of different cell lines.
-
Issue 2: Compound Precipitation in Cell Culture Media
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Possible Cause 1: Low Solubility in Aqueous Solutions.
-
Solution: Decrease the final concentration of Innovirex in the media. Increase the percentage of serum in the media if your experimental design allows, as serum proteins can help to solubilize compounds.
-
-
Possible Cause 2: High Final DMSO Concentration.
-
Solution: Ensure the final concentration of DMSO in the cell culture media does not exceed 0.5%, as higher concentrations can be toxic to cells and affect compound solubility.
-
Quantitative Data
Table 1: In Vitro IC50 Values of Innovirex in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Kinase Expression | IC50 (nM) |
| A549 | Lung Cancer | High | 50 |
| MCF-7 | Breast Cancer | Moderate | 250 |
| HCT116 | Colon Cancer | High | 75 |
| U-87 MG | Glioblastoma | Low | > 1000 |
Table 2: Physicochemical Properties of Innovirex
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Solubility in DMSO | > 50 mg/mL |
| Solubility in PBS (pH 7.4) | < 0.1 mg/mL |
| LogP | 3.2 |
Experimental Protocols
Protocol: Determining the IC50 of Innovirex using a CellTiter-Glo® Luminescent Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
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Compound Preparation: Prepare a 2X serial dilution of Innovirex in complete growth medium. The final concentrations should range from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared Innovirex dilutions to the respective wells.
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Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
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Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression model to determine the IC50 value.
Visualizations
Technical Support Center: Paclitaxel Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in experiments involving Paclitaxel.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with Paclitaxel, offering potential causes and solutions.
Issue 1: Inconsistent or No Cytotoxicity Observed in Cell Viability Assays (e.g., MTT, XTT)
-
Question: My Paclitaxel treatment is showing minimal or no effect on my cancer cell lines in a standard MTT assay, or the results are not reproducible. What could be the cause?
-
Answer and Troubleshooting Steps:
-
Solubility and Stability: Paclitaxel is highly lipophilic with very poor aqueous solubility (less than 0.01 mg/mL).[1] It is crucial to ensure it is properly dissolved and stable in your culture medium.
-
Preparation: Prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol.[2][3] For final dilutions in culture media, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[3]
-
Storage: Store stock solutions at -20°C in aliquots to avoid repeated freeze-thaw cycles.[2][3][4] Once diluted in media, use the solution fresh, as Paclitaxel's stability can be influenced by temperature and concentration.[5] Precipitation can be a limiting factor for stability.[5]
-
-
Drug Concentration and Exposure Time: The cytotoxic effect of Paclitaxel is highly dependent on both concentration and duration of exposure.
-
Concentration: IC50 values can range from low nanomolar to micromolar depending on the cell line.[6][7][8] Ensure your concentration range is appropriate for your specific cell line (see Table 1). At very high concentrations (e.g., 10,000 nM), a paradoxical increase in survival has been observed.[6][9]
-
Exposure Duration: Prolonging the exposure time from 24 to 72 hours can significantly increase cytotoxicity, in some cases by 5 to 200-fold.[6][9]
-
-
Cell Seeding Density: Variations in the initial number of cells seeded can affect growth rates and apparent drug sensitivity. Standardize your seeding density across all experiments.[10] High cell density can also lead to high background signals in cytotoxicity assays.[11]
-
Cell Line Specifics:
-
Resistance: The cell line may have intrinsic or acquired resistance to Paclitaxel. Mechanisms can include the overexpression of drug efflux pumps (like P-gp), alterations in tubulin structure, or defects in apoptotic signaling pathways (e.g., mutations in p53 or overexpression of Bcl-2).[12]
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to increased drug resistance.[10]
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Mycoplasma Contamination: Regularly test cultures for mycoplasma, which can alter cellular response to drugs.[10]
-
-
Assay Interference: The vehicle used for Paclitaxel formulation, such as Cremophor EL, can have biological activity and may antagonize Paclitaxel's cytotoxicity at certain concentrations.[6][9]
-
Issue 2: Difficulty Interpreting Cell Cycle Analysis Results
-
Question: I've treated my cells with Paclitaxel, but the G2/M arrest is not as clear as expected, or I'm seeing a significant sub-G1 peak without a prominent G2/M block. How should I interpret this?
-
Answer and Troubleshooting Steps:
-
Mechanism of Action: Paclitaxel's primary mechanism is to stabilize microtubules, which disrupts their normal dynamics. This leads to a failure in mitotic spindle formation, activating the spindle assembly checkpoint and causing cell cycle arrest in the G2 or M phase.[12][13][14][15] This prolonged arrest typically leads to apoptosis.[12]
-
Concentration and Time Dependence: The manifestation of G2/M arrest and subsequent apoptosis is dose- and time-dependent.
-
Apoptosis without G2/M Arrest: Some studies suggest that Paclitaxel-induced apoptosis can occur independently of a prior G2/M phase arrest, potentially through signaling pathways like NF-κB.[17][18] Therefore, observing apoptosis (a sub-G1 peak) without a strong G2/M block is a possible outcome, especially with pulsed or short exposures.[17][18]
-
Cell Synchronization: For clearer cell cycle results, consider synchronizing the cells before Paclitaxel treatment.
-
Analysis Method: Ensure proper gating during flow cytometry analysis to accurately distinguish between G1, S, G2/M, and sub-G1 populations.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent to dissolve Paclitaxel?
-
A1: Paclitaxel is soluble in DMSO and methanol/ethanol.[2][19] DMSO is commonly used to prepare concentrated stock solutions (e.g., 1-10 mM) for in vitro experiments.[2][4] Always ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically below 0.1%).[3]
-
-
Q2: How should I store my Paclitaxel stock solution?
-
A2: Lyophilized Paclitaxel should be stored at -20°C, desiccated, and protected from light.[2] Once dissolved in a solvent like DMSO, it should be aliquoted and stored at -20°C to avoid multiple freeze-thaw cycles. Solutions in DMSO are generally stable for several months under these conditions.[2][4]
-
-
Q3: What are typical IC50 values for Paclitaxel in cancer cell lines?
-
A3: The IC50 values for Paclitaxel vary widely among different cell lines, reflecting varying sensitivities. Values can range from the low nanomolar to the micromolar range. It is essential to determine the IC50 empirically for your specific cell line and experimental conditions (e.g., exposure time). See Table 1 for a summary of reported IC50 values.
-
-
Q4: Can the formulation vehicle affect my experimental results?
-
A4: Yes. The clinical formulation of Paclitaxel uses Cremophor EL to solubilize the drug. Cremophor EL itself has biological effects and has been shown to antagonize the cytotoxic effects of Paclitaxel at certain concentrations in vitro.[6][9] For research purposes, dissolving Paclitaxel in DMSO is often preferred to avoid the confounding effects of formulation vehicles.
-
-
Q5: My resistant cell line is showing variable levels of resistance. Why?
-
A5: The stability of a resistant phenotype can depend on continuous selection pressure. If the resistant cell line is cultured without Paclitaxel, it may gradually revert to a more sensitive state, especially if the resistance mechanism has a fitness cost. It is crucial to maintain the resistant line in a medium containing a maintenance concentration of Paclitaxel.[10]
-
Data Presentation
Table 1: Reported IC50 Values of Paclitaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| Various | Ovarian, Breast, Lung, etc. | 2.5 - 7.5 nM | 24 hours | [6][9] |
| Ovarian Carcinoma (7 lines) | Ovarian | 0.4 - 3.4 nM | Not Specified | [7] |
| MCF-7 | Breast | 3.5 µM | Not Specified | [8] |
| MDA-MB-231 | Breast | 0.3 µM | Not Specified | [8] |
| SKBR3 | Breast | 4 µM | Not Specified | [8] |
| BT-474 | Breast | 19 nM | Not Specified | [8] |
| SK-BR-3 | Breast | ~5 nM | 72 hours | [20] |
| MDA-MB-231 | Breast | ~2.5 nM | 72 hours | [20] |
| T-47D | Breast | ~2 nM | 72 hours | [20] |
| A549 / HCC-827 (Resistant) | Lung | >100 nM | 24 hours | [21] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell viability assay used, exposure duration, and cell passage number. This table should be used as a guideline for range-finding experiments.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is a standard method for assessing the cytotoxic effect of Paclitaxel on adherent cell lines.
-
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Paclitaxel stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into each well of a 96-well plate. Incubate overnight (or until cells adhere and are in the exponential growth phase).
-
Drug Treatment: The next day, prepare serial dilutions of Paclitaxel in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Paclitaxel. Include a "vehicle control" (medium with the same concentration of DMSO as the highest Paclitaxel concentration) and a "medium only" blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Paclitaxel concentration and use non-linear regression analysis to determine the IC50 value.[10][22]
-
Mandatory Visualization
Caption: Core signaling pathway of Paclitaxel leading to G2/M cell cycle arrest and apoptosis.
References
- 1. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Paclitaxel-induced apoptosis may occur without a prior G2/M-phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 21. FBXW7 regulates MAP7 through ubiquitination to affect the phenotypic characteristics and paclitaxel sensitivity of paclitaxel-resistant lung adenocarcinoma cells | springermedizin.de [springermedizin.de]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Acetylsalicylic Acid (Aspirin)
Topic: Acetylsalicylic Acid (Aspirin) Stability Issues and Degradation
This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the stability of Acetylsalicylic Acid (Aspirin). It covers common degradation pathways, troubleshooting for experimental challenges, and validated analytical protocols.
Frequently Asked Questions (FAQs): General Stability
Q1: What is the primary cause of Aspirin degradation? A1: The primary degradation pathway for Aspirin is hydrolysis.[1] As an ester, Aspirin is susceptible to reacting with water, which cleaves the molecule into its primary degradants: salicylic acid and acetic acid.[1][2][3] This reaction can occur in solution and in the solid state in the presence of moisture.[2][4]
Q2: What factors accelerate Aspirin degradation? A2: Several factors can significantly accelerate the hydrolysis of Aspirin:
-
Moisture: The presence of water is the most critical factor.[2][4][5] Formulations with high moisture content or storage in humid environments will show faster degradation.[5]
-
pH: Aspirin's stability is highly pH-dependent. Degradation is rapid in alkaline (high pH) and to a lesser extent, acidic conditions.[6][7][8] Maximum stability in aqueous solutions is typically observed in the acidic pH range of 2-3.[8]
-
Temperature: Higher temperatures increase the rate of hydrolysis, following Arrhenius kinetics.[6][7] The activation energy for this decomposition is approximately 18 kcal/mol.[9]
-
Excipients: In formulations, certain excipients can interact with Aspirin. Alkaline excipients, such as magnesium stearate, can create an alkaline micro-environment that promotes degradation.[8]
Q3: What are the visible signs of Aspirin degradation? A3: A common sign of Aspirin degradation is the distinct smell of vinegar, which is due to the formation of acetic acid.[2][8] In solid dosage forms, you might also observe physical changes like swelling or softening of tablets.[8] Analytically, the key indicator is an increased concentration of salicylic acid.[8]
Q4: What are the optimal storage conditions for Aspirin? A4: To ensure maximum stability, Aspirin and its formulations should be stored in a cool, dry place, protected from light and moisture.[10] The ideal storage temperature is between 20°C and 25°C (68°F to 77°F).[10] It is crucial to keep containers tightly sealed to prevent moisture ingress.[10]
Troubleshooting Guide: Common Experimental Issues
Q1: My Aspirin sample is degrading rapidly even when stored under recommended conditions. What could be the cause? A1: This issue can arise from a few sources:
-
Microenvironment Humidity: Even if the room has controlled humidity, the microenvironment inside a poorly sealed container can be high in moisture. Ensure the container is airtight and consider using a desiccant.[10]
-
Alkaline Contamination: Trace amounts of alkaline substances on glassware or equipment can catalyze degradation.[8][10] A thorough cleaning protocol for all materials is essential.
-
Excipient Interactions: If you are working with a formulation, an excipient may be incompatible with Aspirin.[10] Some excipients can contain alkaline impurities or have high water content.[8]
Q2: My analytical results from an HPLC stability study are inconsistent. How can I improve reproducibility? A2: Inconsistent results are often due to subtle variations in the experimental process:
-
Control Environmental Factors: Maintain strict control over temperature and humidity during the experiment.[10]
-
Standardize Sample Preparation: Use a consistent and validated method for sample preparation. The choice of solvent and the time between preparation and analysis are critical, as Aspirin is unstable in many solvents.[10]
-
Method Validation: Ensure your analytical method is fully validated for specificity, linearity, accuracy, and precision according to guidelines like those from the ICH.[11]
-
Solution Stability: Evaluate the stability of your prepared sample and standard solutions over the typical analysis time, especially if they are stored in an autosampler at room temperature.[12]
Q3: I am detecting degradation products other than salicylic acid. What are they? A3: While salicylic acid is the primary degradant, other related substances can form under specific stress conditions, such as acetylsalicylsalicylic acid and salicylsalicylic acid.[13][14] These are typically formed through inter-molecular reactions and may be observed in forced degradation studies.
Data Presentation: Degradation Kinetics
The degradation of Aspirin generally follows pseudo-first-order kinetics in aqueous solutions.[1] The rate is highly dependent on pH and temperature.
Table 1: Aspirin Degradation Under Forced Conditions
| Stress Condition | Reagent | Duration & Temperature | % Degradation | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 3 hours @ 80°C | 32.63% | [15] |
| Base Hydrolysis | 0.1 N NaOH | 3 hours @ 80°C | >50% | [16][17] |
| Oxidative | 3% H₂O₂ | 3 hours @ Room Temp | 15.48% | [15] |
| Thermal | Dry Heat | Not Specified @ 60°C | 0.37% | [15] |
| Photolytic | UV Light | 1.2 million lux hours | 0.2% |[17] |
Table 2: Half-life of Aspirin in Different Media
| Medium | pH | Half-life (t½) | Reference |
|---|---|---|---|
| Phosphate Buffer | 7.4 | 537.21 hours | [1][10] |
| Glycerol/Water System | Not Specified | 155.31 hours | [1][10] |
| Boric Acid Buffer | 10.4 | 256.67 hours |[1] |
Experimental Protocols
Protocol: HPLC-Based Stability Indicating Method for Aspirin
This protocol outlines a general procedure for quantifying Aspirin and its primary degradant, salicylic acid, to assess stability.
1. Materials and Reagents:
-
Aspirin and Salicylic Acid reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Ortho-phosphoric acid or acetic acid
2. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (59:40:01, v/v/v)[19]
-
Column Temperature: Ambient or controlled at 25°C
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Aspirin and Salicylic Acid reference standards in a suitable diluent (e.g., mobile phase or methanol) to a known concentration (e.g., 1 mg/mL).[10]
-
Sample Solution: Accurately weigh the sample (e.g., powdered tablets) and dissolve it in the same diluent to achieve a target concentration similar to the standard solution. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm filter before injection.[10][11]
4. Forced Degradation Procedure (as per ICH guidelines):
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and reflux at 80°C for a specified time (e.g., 3 hours). Neutralize the solution before analysis.[13][19]
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and reflux at 80°C. Neutralize before analysis.[13][19]
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.[19]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C for 30 min).[19]
-
Photolytic Degradation: Expose the sample solution to UV light in a photostability chamber.[10]
5. Data Analysis:
-
Inject the unstressed sample, stressed samples, and a blank.
-
Identify and quantify the Aspirin and Salicylic Acid peaks based on their retention times compared to the standards.
-
Calculate the percentage of degradation and perform a mass balance assessment.
-
Use a photodiode array (PDA) detector to assess peak purity and ensure the method is stability-indicating.[11]
Visualizations
Degradation Pathway
Caption: Primary hydrolysis pathway of Aspirin into Salicylic Acid and Acetic Acid.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a forced degradation study of Aspirin.
Troubleshooting Logic for Unexpected Degradation
Caption: Decision tree for troubleshooting causes of accelerated Aspirin degradation.
References
- 1. scispace.com [scispace.com]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 8. benchchem.com [benchchem.com]
- 9. Decomposition of aspirin in the solid state in the presence of limited amounts of moisture II: Kinetics and salting-in of aspirin in aqueous acetic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. emergingstandards.usp.org [emergingstandards.usp.org]
- 12. Validation of an HPLC Assay Method for Routine QC Testing... [degruyterbrill.com]
- 13. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. rjptonline.org [rjptonline.org]
Technical Support Center: Reducing [Compound Name] Cytotoxicity In Vitro
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the in vitro cytotoxicity of investigational compounds. The following resources offer detailed experimental protocols, data summaries, and visual guides to understand and address compound-induced cell death.
Frequently Asked Questions (FAQs)
Q1: My test compound exhibits high cytotoxicity across multiple cell lines. What are the initial troubleshooting steps?
A1: When encountering high cytotoxicity, it is crucial to first rule out experimental artifacts. This involves several verification steps:
-
Concentration Verification: Double-check all calculations for dilutions and stock solutions to ensure the final concentration is accurate.
-
Compound Stability: Assess the stability of your compound in the culture medium over the duration of the experiment, as degradation products may be more toxic.[1]
-
Assay Interference: Confirm that the compound does not interfere with the readout of your cytotoxicity assay (e.g., colorimetric or fluorescent methods) by including appropriate controls.[1]
-
Solvent Toxicity: Ensure the final concentration of the solvent vehicle (e.g., DMSO) is below the tolerance level of your cell line, which is typically less than 0.5%.[1][2]
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of my compound?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these, you can perform a time-course experiment and measure both cell viability and total cell number.[1]
-
Cytotoxicity is indicated by a decrease in the percentage of viable cells and a reduction in the total cell number over time.[1]
-
Cytostaticity is characterized by a plateau in the total cell number while the percentage of viable cells remains high.[1]
Q3: What are the common mechanisms underlying compound-induced cytotoxicity?
A3: Drug-induced cytotoxicity often involves one or more of the following mechanisms:
-
Oxidative Stress: Many compounds can lead to an overproduction of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.[3]
-
Mitochondrial Dysfunction: Impairment of mitochondrial function due to oxidative stress or direct compound effects can decrease cellular energy production and initiate apoptosis.[3]
-
DNA Damage: The compound or its metabolites may directly or indirectly cause DNA damage, which can trigger programmed cell death if not repaired.[3]
-
Plasma Membrane Damage: High concentrations of a compound can increase plasma membrane permeability, leading to the release of intracellular contents.[3]
Troubleshooting Guides & Experimental Protocols
This section provides actionable strategies and detailed protocols to mitigate the cytotoxic effects of your test compound.
Issue 1: High cytotoxicity observed even at low concentrations of [Compound Name].
Potential Cause: The compound may be inducing significant oxidative stress.
Troubleshooting Strategy: Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can help scavenge ROS and reduce oxidative damage.
Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)
This protocol is adapted from studies investigating the protective effects of NAC against compound-induced cytotoxicity.[4][5]
Materials:
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Cells of interest
-
Complete culture medium
-
[Compound Name]
-
N-acetylcysteine (NAC)
-
MTT solution (5 mg/mL in PBS) or other viability assay reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound and NAC Preparation: Prepare serial dilutions of [Compound Name] in complete culture medium. Prepare NAC solutions at various concentrations (e.g., 0.125, 0.25, and 0.5 mM).
-
Co-treatment: Remove the medium from the wells and add the medium containing different concentrations of [Compound Name] with or without the addition of NAC. Include control wells with medium alone, [Compound Name] alone, and NAC alone.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT Example):
-
Add 10-50 µL of MTT solution to each well and incubate for 30 minutes to 4 hours at 37°C, allowing viable cells to form formazan crystals.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Data Presentation: Effect of NAC on [Compound Name]-Induced Cytotoxicity
| Treatment Group | [Compound Name] Concentration (µM) | NAC Concentration (mM) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| [Compound Name] Alone | X | 0 | 45 ± 5 |
| [Compound Name] + NAC | X | 0.125 | 60 ± 6 |
| [Compound Name] + NAC | X | 0.250 | 75 ± 7 |
| [Compound Name] + NAC | X | 0.500 | 88 ± 5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the compound, cell line, and experimental conditions.
Issue 2: Cell death morphology is consistent with apoptosis (e.g., cell shrinkage, membrane blebbing).
Potential Cause: [Compound Name] may be activating caspase-dependent apoptotic pathways.
Troubleshooting Strategy: Co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can block the apoptotic cascade.
Experimental Protocol: Co-treatment with Z-VAD-FMK
This protocol provides a general guideline for using the pan-caspase inhibitor Z-VAD-FMK to prevent apoptosis.[1][6]
Materials:
-
Cells of interest
-
Complete culture medium
-
[Compound Name] (apoptosis-inducing agent)
-
Z-VAD-FMK (stock solution in DMSO, e.g., 20 mM)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to reach the desired confluency.
-
Z-VAD-FMK Pre-treatment: Dilute the Z-VAD-FMK stock solution in fresh culture medium to the desired final working concentration (typically 10-100 µM). Pre-treat the cells with the Z-VAD-FMK-containing medium for 30-60 minutes.[1] Include a vehicle control group treated with the same final concentration of DMSO.
-
Induction of Apoptosis: Add [Compound Name] to the wells, including the Z-VAD-FMK-treated and control groups.
-
Incubation: Incubate the cells for the required period to induce apoptosis (typically 4-24 hours).
-
Apoptosis Analysis: Harvest the cells and analyze for markers of apoptosis. A common method is flow cytometry for Annexin V/Propidium Iodide staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Data Presentation: Effect of Z-VAD-FMK on [Compound Name]-Induced Apoptosis
| Treatment Group | [Compound Name] | Z-VAD-FMK (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | - | 0 | 2 ± 0.5 | 1 ± 0.3 |
| [Compound Name] | + | 0 | 35 ± 4 | 15 ± 3 |
| [Compound Name] + Z-VAD-FMK | + | 20 | 8 ± 2 | 3 ± 1 |
| [Compound Name] + Z-VAD-FMK | + | 50 | 4 ± 1 | 2 ± 0.8 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the compound, cell line, and experimental conditions.
Visualizing Cytotoxicity Pathways
Understanding the underlying molecular pathways of cytotoxicity is crucial for effective troubleshooting. The following diagrams illustrate the key signaling cascades involved in oxidative stress and apoptosis.
Caption: Oxidative stress pathway induced by a cytotoxic compound.
Caption: Intrinsic apoptosis pathway and the inhibitory action of Z-VAD-FMK.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. docs.aatbio.com [docs.aatbio.com]
[Compound Name] experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Rapamycin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
???+ question "What is Rapamycin and what is its mechanism of action?"
???+ question "How should I prepare and store Rapamycin stock solutions?"
???+ question "What is the difference between mTORC1 and mTORC2, and does Rapamycin inhibit both?"
???+ question "What are the known off-target effects or common side effects of Rapamycin?"
Troubleshooting Guide
???+ question "My Rapamycin precipitated after I added it to my aqueous cell culture medium. What went wrong and how can I fix it?"
???+ question "I am not seeing the expected inhibitory effect of Rapamycin in my experiment, or the results are inconsistent. What could be the cause?"
???+ question "My Western blot results for p-S6K or p-4E-BP1 are unclear after Rapamycin treatment. How can I improve them?"
Quantitative Data Presentation
Table 1: Rapamycin Solubility and Storage
| Parameter | Value | Source(s) |
| Molecular Weight | 914.17 g/mol | [1][2] |
| Recommended Solvents | DMSO, Ethanol | [2][3] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [2][4] |
| Solubility in Ethanol | ~25-50 mg/mL | [2][4] |
| Solubility in Water | Insoluble | [4][5] |
| Storage of Powder | -20°C, desiccated, protect from light | [1][5] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for up to 3 months | [1][2] |
Table 2: Recommended Working Concentrations for In Vitro Experiments
| Application | Cell Line(s) | Working Concentration | Incubation Time | Source(s) |
| mTOR Inhibition | HEK293, NIH/3T3 | 0.1 - 20 nM | 1 - 24 hours | [1][4][6] |
| Cell Viability (MTT) | Oral Cancer (Ca9-22) | 0.1 - 100 µM | 24 hours | [7] |
| Cell Viability (MTT) | Melanoma (B16) | 0.1 nM - 100 µM | 48 hours | [8] |
| Cell Viability (MTT) | Hepatoma (HepG2, HuH7) | ~170 - 180 µg/mL (with Cetuximab) | Not Specified | [9] |
| Autophagy Induction | COS7, H4 | 200 nM | 4 - 16 hours | [2] |
| Cell Cycle Arrest | Various | 10 - 100 nM | 24 - 48 hours | [1] |
Note: The optimal concentration and incubation time are cell-type specific and should be determined empirically.
Table 3: Example IC50 Values of Rapamycin in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Source(s) |
| T98G | Glioblastoma | ~2 nM | [4] |
| U87-MG | Glioblastoma | ~1 µM | [4] |
| B16 | Melanoma | ~84.14 nM | [8] |
| Ca9-22 | Oral Carcinoma | ~15 µM | [10] |
| HEK293 | Embryonic Kidney | ~0.1 nM | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~0.106 µM | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of Rapamycin on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
-
Rapamycin Treatment: Prepare serial dilutions of Rapamycin in culture medium from your DMSO stock. The final DMSO concentration in the medium should not exceed 0.1% to avoid solvent toxicity. Remove the old medium and add 100 µL of the Rapamycin dilutions to the wells. Include a "vehicle control" (medium with DMSO only) and an "untreated control" (medium only).[12]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[8]
-
Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.[8]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the Rapamycin concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[12]
Protocol 2: Western Blotting for mTOR Pathway Analysis
This protocol assesses the phosphorylation status of key mTORC1 downstream targets.
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Rapamycin (and a vehicle control) for the desired time. After treatment, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA protein assay.[12]
-
Sample Preparation and SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. Load the samples onto an SDS-PAGE gel and run until adequate protein separation is achieved.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, and a loading control like anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[12]
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the change in phosphorylation status. Further normalize to the loading control to account for any differences in protein loading.[12]
Mandatory Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Caption: General experimental workflow for in vitro studies using Rapamycin.
References
- 1. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 8. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis: [Compound Name] vs. [Alternative Compound]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of [Compound Name] and [Alternative Compound]. The information presented is based on a compilation of preclinical data to assist in research and development decisions. The primary mechanism of action for both compounds involves the inhibition of key kinases within the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.[1][2]
Data Presentation: In Vitro Efficacy
The following table summarizes the key quantitative data from various in vitro assays designed to assess the potency and cellular effects of [Compound Name] and [Alternative Compound].[3][4][5]
| Parameter | [Compound Name] | [Alternative Compound] | Experiment Type |
| IC50 (Kinase Assay) | 5 nM | 15 nM | Biochemical Assay |
| EC50 (Cell Proliferation) | 50 nM | 150 nM | Cell-Based Assay |
| Target Selectivity | High | Moderate | Kinase Panel Screen |
| Off-Target Effects | Minimal | Observable | Safety Pharmacology |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and comprehensive understanding.
Cell Proliferation Assay (EC50 Determination)
-
Cell Culture: Human colorectal carcinoma (HCT116) cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of [Compound Name] and [Alternative Compound] was prepared in the culture medium. The existing medium was removed from the wells and replaced with the medium containing the various concentrations of the compounds. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: The data was normalized to the vehicle control, and the EC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Mandatory Visualization
Signaling Pathway Diagram
The diagram below illustrates the MAPK/ERK signaling pathway, highlighting the points of inhibition for both [Compound Name] and [Alternative Compound].
Caption: Inhibition points of [Compound Name] and [Alternative Compound] in the MAPK/ERK pathway.
Experimental Workflow Diagram
The following workflow outlines the sequential steps for the comparative in vitro analysis of the two compounds.
References
A Researcher's Guide to Validating Compound-Target Engagement
For Researchers, Scientists, and Drug Development Professionals
The validation of a compound's engagement with its intended molecular target is a cornerstone of modern drug discovery. It provides critical evidence for the mechanism of action, guides structure-activity relationship (SAR) studies, and ultimately increases the probability of clinical success by minimizing the advancement of non-efficacious or off-target compounds.[1][2][3] This guide offers a comparative overview of key methodologies for validating target engagement in a cellular context, complete with experimental protocols and data presentation to aid in the selection of the most appropriate technique for your research needs.
Comparison of Key Target Engagement Methodologies
Choosing the right assay for target engagement validation depends on various factors, including the nature of the target protein, the availability of reagents, throughput requirements, and the specific research question being addressed. The following table summarizes and compares the core features of several widely-used techniques.[4][5]
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photoaffinity Labeling (PAL) | Resonance Energy Transfer (BRET/FRET) | Activity-Based Protein Profiling (ABPP) / Kinobeads |
| Principle | Ligand binding induces thermal stabilization of the target protein.[6] | Ligand binding confers resistance to proteolytic degradation.[7][8][9][10] | A photoreactive compound analog forms a covalent bond with the target upon UV irradiation.[11][12][13][14] | Energy transfer between a donor and acceptor molecule upon binding-induced proximity.[15][16][17] | Covalent probes or immobilized ligands that react with or capture active enzymes/kinases.[18][19][20][21] |
| Compound Modification | Not required (label-free).[8] | Not required (label-free).[8][9] | Required (synthesis of a photoreactive probe with an enrichment handle).[11][13] | May require a fluorescent tracer ligand for competitive binding formats.[15] | Required for ABPP (covalent probe); Not required for Kinobeads (competition with immobilized ligands).[19][20] |
| Target Modification | Not required (endogenous protein). | Not required (endogenous protein).[8] | Not required (endogenous protein).[12] | Required (genetic fusion of donor/acceptor tags like luciferase or fluorescent proteins).[16][17] | Not required (endogenous protein).[20] |
| Readout | Western Blot, ELISA, Mass Spectrometry, Immunoassays (AlphaScreen, HTRF).[1][22] | Western Blot, Mass Spectrometry.[7][8] | Mass Spectrometry, In-gel fluorescence.[11] | Luminescence/Fluorescence ratio.[16][23] | Mass Spectrometry, In-gel fluorescence.[19][20][21] |
| Primary Application | Target engagement confirmation, dose-response, SAR in cells and tissues.[1][6][24] | Target identification and validation.[7][9][25] | Target identification, binding site mapping.[11][12][14] | Real-time binding kinetics, protein-protein interactions in live cells.[15][17][26] | Target selectivity profiling, off-target identification, especially for kinases.[19][20] |
| Throughput | Adaptable to high-throughput (384/1536-well).[5][27] | Moderate, suitable for smaller-scale screening.[5] | Low, primarily for validation and identification.[5] | High-throughput adaptable. | Moderate to high, depending on the platform. |
| Key Advantage | Label-free, applicable in intact cells, tissues, and in vivo.[28][24] | Label-free, does not require compound immobilization.[8][9][10] | Provides direct evidence of interaction and can map the binding site.[11][12] | Allows for real-time kinetic measurements in living cells.[15][23] | Proteome-wide selectivity assessment.[2][20] |
Experimental Workflows and Logical Diagrams
Visualizing the workflow of each technique is crucial for understanding the experimental steps and their logical connections.
Caption: General experimental workflow for target engagement validation.
Detailed Experimental Protocols
Here we provide foundational protocols for three key label-free target engagement validation methods. These should be optimized for your specific target and cellular system.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[6][28]
CETSA Workflow Diagram
Caption: Step-by-step experimental workflow for the CETSA method.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency. Harvest and resuspend intact cells in a suitable buffer. Treat cell suspensions with the compound of interest at various concentrations or with a vehicle (e.g., DMSO) as a negative control. Incubate for 1 hour at 37°C.[5][29]
-
Heating: Aliquot the treated cell suspensions into PCR tubes or a 96-well plate. Heat the samples across a defined temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5][22]
-
Lysis and Fractionation: Lyse the cells, typically using repeated freeze-thaw cycles, to release the cellular contents. Separate the soluble protein fraction from the denatured, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[5][22]
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method such as Western blotting, ELISA, or mass spectrometry.[5][6]
-
Data Analysis: Plot the normalized amount of soluble target protein against the temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on the principle that the binding of a small molecule can stabilize a protein's conformation, making it less susceptible to cleavage by proteases.[7][8][10]
DARTS Workflow Diagram
Caption: Step-by-step experimental workflow for the DARTS method.
Protocol:
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues in a buffer without protease inhibitors.
-
Compound Incubation: Aliquot the lysate and incubate with the desired concentrations of the small molecule or a vehicle control for 1-2 hours to allow for binding.[7]
-
Proteolysis: Add a protease (e.g., pronase or thermolysin) to the lysates. The optimal protease and its concentration must be determined empirically to achieve partial digestion of the target protein in the vehicle control. Incubate for a set time (e.g., 10-30 minutes).[7]
-
Stopping the Reaction: Halt the proteolytic digestion by adding loading buffer and heating the sample, or by adding a specific protease inhibitor.
-
Analysis: Analyze the samples by SDS-PAGE and Western blot to detect the target protein. A stronger band for the full-length protein in the compound-treated sample compared to the vehicle control indicates that the compound protected the target from degradation, thus demonstrating engagement.[8]
Photoaffinity Labeling (PAL)
PAL uses a chemically modified version of a compound that incorporates a photoreactive group and a reporter tag (like biotin). Upon UV irradiation, the probe forms a covalent bond with its binding partner, allowing for subsequent enrichment and identification.[11][13][30]
PAL Workflow Diagram
References
- 1. Target Engagement Assay Services [conceptlifesciences.com]
- 2. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 8. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 11. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity Labeling in Target and Binding Site Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 16. berthold.com [berthold.com]
- 17. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pelagobio.com [pelagobio.com]
- 25. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 26. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 30. scispace.com [scispace.com]
Aspirin's Mechanism of Action: A Comparative Guide to Validation Studies
This guide provides a detailed comparison of Aspirin's mechanism of action with other non-steroidal anti-inflammatory drugs (NSAIDs). It includes supporting experimental data, protocols for key validation assays, and visualizations of the underlying biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Aspirin, or acetylsalicylic acid, is a widely used medication to reduce pain, fever, and inflammation.[1] Its primary mechanism of action involves the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are crucial for the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.[1][3][4] Unlike other NSAIDs such as ibuprofen and diclofenac, which are reversible inhibitors, Aspirin acetylates a serine residue in the active site of the COX enzymes, leading to their permanent inactivation.[1][2] This irreversible action, particularly on COX-1 in platelets, is the basis for its long-lasting antiplatelet effect, which is vital for cardiovascular disease prevention.[2][5]
Comparative Performance Data
The inhibitory activity of Aspirin and other common NSAIDs against COX-1 and COX-2 is a critical determinant of their therapeutic effects and side-effect profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a higher potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Aspirin | 3.57 | 29.3 | 0.12 |
| Ibuprofen | 1.8 | 39 | 0.05 |
| Celecoxib | 82 | 6.8 | 12.06 |
| Rofecoxib | >100 | 25 | >4 |
Data compiled from multiple sources. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2). A lower selectivity index indicates a preference for COX-1 inhibition, while a higher index indicates COX-2 selectivity.
Signaling Pathway and Experimental Workflow
Aspirin exerts its anti-inflammatory and anti-platelet effects by blocking the conversion of arachidonic acid into prostaglandins and thromboxanes. This is achieved through the irreversible acetylation of COX enzymes.
Caption: Aspirin's inhibition of the prostaglandin synthesis pathway.
Validating the inhibitory effect of compounds like Aspirin on COX enzymes typically involves an in vitro assay. The following workflow outlines the key steps of a common colorimetric or fluorescent COX inhibitor screening assay.
Caption: A generalized workflow for a COX inhibition screening assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to validate the mechanism of action of Aspirin.
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
-
Materials :
-
Procedure :
-
Reagent Preparation : Prepare all reagents as per the manufacturer's instructions. Dilute the test compounds to the desired concentrations in the assay buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.[6]
-
Assay Setup : In a 96-well plate, set up the following wells in triplicate:[6]
-
Pre-incubation : Incubate the plate for approximately 10-15 minutes at 37°C to allow the inhibitors to bind to the enzymes.[6][7]
-
Reaction Initiation : Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.[6]
-
Measurement : Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in kinetic mode for 5-10 minutes.[6]
-
Data Analysis : Subtract the background absorbance from the readings of the control and inhibitor wells. Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC50 value using appropriate software.[6][7]
-
This assay measures the effect of Aspirin on platelet function by assessing their aggregation in response to an agonist.
-
Materials :
-
Procedure :
-
Sample Preparation : Centrifuge the whole blood at a low speed (e.g., 120g for 5 minutes) to obtain platelet-rich plasma (PRP).[8] A subsequent high-speed centrifugation (e.g., 850g for 10 minutes) of the remaining blood yields platelet-poor plasma (PPP), which is used as a reference.[8]
-
Instrument Setup : Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Aggregation Measurement :
-
Data Analysis : The maximum percentage of aggregation is determined. The results from subjects who have taken Aspirin are compared to baseline or a control group to quantify the inhibitory effect. A significant reduction in aggregation in response to arachidonic acid is expected after Aspirin administration.[11]
-
References
- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]
- 10. academic.oup.com [academic.oup.com]
- 11. machaondiagnostics.com [machaondiagnostics.com]
A Comparative Analysis of Osimertinib and First-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the third-generation EGFR inhibitor, Osimertinib, with the first-generation inhibitors, Gefitinib and Erlotinib, for the treatment of non-small cell lung cancer (NSCLC). The information presented is based on key clinical trial data and is intended to provide an objective overview of their performance, mechanisms of action, and experimental protocols.
Mechanism of Action: A Tale of Two Binding Modes
Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), distinguishes itself from its predecessors, Gefitinib and Erlotinib, primarily through its mechanism of action. While all three drugs target the epidermal growth factor receptor (EGFR), their binding methods and specificity differ significantly.
Osimertinib is an irreversible inhibitor that forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[1][2][3][4] This irreversible binding leads to a sustained inhibition of EGFR signaling. In contrast, Gefitinib and Erlotinib are reversible inhibitors, meaning they bind to the ATP-binding site in a non-covalent manner and can dissociate from the receptor.[5][][7][8][9]
Furthermore, Osimertinib was specifically designed to be effective against EGFR mutations that confer resistance to first-generation TKIs, particularly the T790M mutation.[2][3] Gefitinib and Erlotinib are less effective against this mutation.[2]
Quantitative Performance Comparison
The following tables summarize key efficacy data from pivotal clinical trials for Osimertinib, Gefitinib, and Erlotinib.
| Table 1: First-Line Treatment of EGFR-Mutated NSCLC | |||
| Compound | Clinical Trial | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Osimertinib | FLAURA | 18.9 months | 38.6 months |
| Gefitinib / Erlotinib (Comparator Arm) | FLAURA | 10.2 months | 31.8 months |
Data from the FLAURA trial.[10][11][12][13][14]
| Table 2: Second-Line Treatment of EGFR T790M-Positive NSCLC | ||
| Compound | Clinical Trial | Median Progression-Free Survival (PFS) |
| Osimertinib | AURA3 | 10.1 months |
| Platinum-Pemetrexed Chemotherapy (Comparator Arm) | AURA3 | 4.4 months |
Data from the AURA3 trial.[15][16][17][18][19]
| Table 3: Second/Third-Line Treatment of Advanced NSCLC | |||
| Compound | Clinical Trial | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Gefitinib | ISEL | 5.6 months | Not significantly different from placebo |
| Placebo | ISEL | 5.1 months | |
| Erlotinib | BR.21 | 6.7 months | 8.9% |
| Placebo | BR.21 | 4.7 months | <1% |
Data from the ISEL and BR.21 trials.[20][21][22][23][24][25]
Experimental Protocols
Below are the summarized methodologies for the key clinical trials cited in this guide.
FLAURA Trial (Osimertinib)
-
Objective: To compare the efficacy and safety of osimertinib with standard EGFR-TKI therapy (gefitinib or erlotinib) as first-line treatment for patients with EGFR-mutated advanced NSCLC.[11][13]
-
Study Design: A randomized, double-blind, phase 3 trial.[11][13]
-
Patient Population: 556 patients with previously untreated, EGFR mutation-positive (exon 19 deletion or L858R) advanced NSCLC.[11]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival.[13]
AURA3 Trial (Osimertinib)
-
Objective: To compare the efficacy of osimertinib with platinum-based chemotherapy plus pemetrexed in patients with EGFR T790M-positive advanced NSCLC who had progressed on first-line EGFR-TKI therapy.[17][19]
-
Study Design: An open-label, randomized, phase 3 trial.[18][19]
-
Patient Population: 419 patients with EGFR T790M-positive advanced NSCLC whose disease had progressed on a prior EGFR-TKI.[18]
-
Treatment Arms:
-
Primary Endpoint: Investigator-assessed progression-free survival.[18][19]
ISEL Trial (Gefitinib)
-
Objective: To evaluate the efficacy of gefitinib compared with placebo in patients with advanced NSCLC who had failed prior chemotherapy.[21][24]
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[21]
-
Patient Population: 1,692 patients with advanced NSCLC who had received one or two prior chemotherapy regimens and were refractory to or intolerant of the most recent one.[23]
-
Treatment Arms:
-
Primary Endpoint: Overall survival.[21]
BR.21 Trial (Erlotinib)
-
Objective: To determine if erlotinib prolongs survival in patients with advanced NSCLC after failure of first- or second-line chemotherapy.[20]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[20][22]
-
Patient Population: 731 patients with stage IIIB or IV NSCLC who had received one or two prior chemotherapy regimens.[20]
-
Treatment Arms:
-
Primary Endpoint: Overall survival.[20]
Visualizing the EGFR Signaling Pathway and Drug Action
The following diagrams illustrate the EGFR signaling pathway and the mechanism of action of the compared EGFR inhibitors.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of action of Osimertinib, Gefitinib, and Erlotinib on EGFR.
Caption: Generalized workflow for the cited Phase 3 clinical trials.
References
- 1. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib - Wikipedia [en.wikipedia.org]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 11. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 12. nice.org.uk [nice.org.uk]
- 13. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajmc.com [ajmc.com]
- 15. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 16. Representativeness of Phase III Trial for Osimertinib in Pretreated Advanced EGFR-Mutated Non-small-cell Lung Cancer Patients and Treatment Outcomes in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Randomized Phase 3 Study of Osimertinib vs Platinum-Pemetrexed for Patients with EGFR T790M-Positive Advanced NSCLC After EGFR-TKI Therapy (AURA3) - Conference Correspondent [conference-correspondent.com]
- 18. i-med.institute [i-med.institute]
- 19. Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3 - Pirker - Translational Cancer Research [tcr.amegroups.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Emerging role of gefitinib in the treatment of non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacogenetic analysis of BR.21, a placebo-controlled randomized phase III clinical trial of erlotinib in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Gefitinib (IRESSA) in patients of Asian origin with refractory advanced non-small cell lung cancer: subset analysis from the ISEL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 381-NSCLC metastatic gefitinib SUPERSEDED | eviQ [eviq.org.au]
- 25. researchgate.net [researchgate.net]
Targeted Therapy in BRAF-Mutant Melanoma: A Comparative Analysis of BRAF/MEK Inhibition versus Standard Chemotherapy
A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical efficacy of BRAF and MEK inhibitors compared to standard of care dacarbazine in BRAF V600-mutant melanoma.
The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment landscape for metastatic melanoma, a disease historically associated with a grim prognosis.[1][2] This mutation leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key driver of cell proliferation and survival in melanoma.[1][3][4][5] This guide provides a comprehensive comparison of targeted therapies—BRAF inhibitors and their combination with MEK inhibitors—against the historical standard of care, dacarbazine, in preclinical and clinical models of BRAF-mutant melanoma.
Efficacy in Preclinical Models: In Vitro and In Vivo Studies
In Vitro Cell Viability
BRAF inhibitors such as vemurafenib and dabrafenib have demonstrated potent and selective inhibition of proliferation in BRAF V600E-mutant melanoma cell lines.[6][7][8] The combination of a BRAF inhibitor (dabrafenib) with a MEK inhibitor (trametinib) has been shown to provide enhanced antitumor activity.[7][9]
| Compound/Combination | Cell Line | IC50 (Growth Inhibition) | Reference |
| Vemurafenib | A375 (BRAF V600E) | 31 nM | [6] |
| Dabrafenib | A375P (BRAF V600E) | Not specified, but effective at nM concentrations | [7][8] |
| Dabrafenib + Trametinib | BRAF V600E cell lines | Enhanced growth inhibition compared to single agents | [7] |
| Dacarbazine | Melanoma cell lines | Low objective response rate in clinical setting, suggesting lower in vitro potency | [10] |
In Vivo Xenograft Models
In animal models, BRAF inhibitors have shown significant tumor growth inhibition.[6][7] The combination of BRAF and MEK inhibitors not only enhances tumor growth inhibition but also delays the onset of resistance.[7]
| Treatment | Animal Model | Tumor Model | Key Findings | Reference |
| Vemurafenib | Nude mice | BRAF V600E melanoma xenograft | Dose-dependent tumor growth inhibition | [6] |
| Dabrafenib | Nude mice | BRAF V600E melanoma xenograft | Inhibition of ERK activation, downregulation of Ki67, leading to tumor growth inhibition | [5][7] |
| Dabrafenib + Trametinib | Nude mice | BRAF V600E melanoma xenograft | Enhanced tumor growth inhibition compared to dabrafenib alone | [7] |
| Dacarbazine | Mouse models | Melanoma | Modest antitumor activity, now often studied for its immunomodulatory effects | [10][11] |
Clinical Efficacy in BRAF-Mutant Melanoma
Clinical trials have consistently demonstrated the superiority of BRAF inhibitors, and particularly the combination of BRAF and MEK inhibitors, over standard chemotherapy with dacarbazine.
| Therapy | Phase III Trial | Comparison Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Vemurafenib | BRIM-3 | Dacarbazine | 48% | 5.3 months | [12] |
| 5% | 1.6 months | [12] | |||
| Dabrafenib | Dacarbazine | 50% | 5.1 months | [13] | |
| 6% | 2.7 months | [13] | |||
| Dabrafenib + Trametinib | COMBI-v | Vemurafenib | Superior to vemurafenib alone | Superior to vemurafenib alone | [14] |
Signaling Pathway and Mechanism of Action
The MAPK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. In BRAF-mutant melanoma, this pathway is constitutively active.
BRAF inhibitors directly target the mutated BRAF protein, blocking its kinase activity and downstream signaling. MEK inhibitors act further down the pathway, inhibiting MEK1 and MEK2. The combination of BRAF and MEK inhibitors provides a more complete shutdown of the MAPK pathway, which can delay the development of resistance.[9][14] Dacarbazine, a conventional chemotherapy agent, functions as a DNA alkylating agent, inducing apoptosis in rapidly dividing cells.[15]
Experimental Protocols
In Vitro Cell Viability Assay (MTT/CellTiter-Glo®)
This protocol outlines a general procedure for assessing the effect of inhibitors on the proliferation of melanoma cell lines.
Methodology:
-
Cell Culture: BRAF V600E mutant melanoma cell lines (e.g., A375, SK-MEL-28) and BRAF wild-type cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[16]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[16][17]
-
Treatment: Cells are treated with a range of concentrations of the BRAF inhibitor, MEK inhibitor, or combination. A vehicle control (e.g., DMSO) is also included.[17]
-
Incubation: Plates are incubated for a defined period, typically 72 hours.[16]
-
Viability Assessment: Cell viability is measured using a metabolic assay such as MTT or a luminescent ATP-based assay like CellTiter-Glo®.[16]
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of cell growth (IC50) is calculated by plotting cell viability against the inhibitor concentration.[16]
In Vivo Melanoma Xenograft Model
This protocol describes the establishment and use of patient-derived or cell line-derived xenografts in immunocompromised mice to evaluate in vivo drug efficacy.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent rejection of human tumor cells.[18][19]
-
Tumor Implantation: Human melanoma cells or patient-derived tumor fragments are implanted subcutaneously into the flank of the mice.[18][20] Co-injection with a basement membrane extract like Matrigel or Cultrex BME can improve tumor take and growth.[20]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[18][20] The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.[18]
-
Treatment Administration: Once tumors reach a specified size (e.g., 50-100 mm³), mice are randomized into treatment groups.[20] Drugs are administered orally or via injection according to the experimental design.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Overall survival can also be assessed.
-
Tissue Analysis: At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis, such as assessing the phosphorylation status of ERK.[7]
Conclusion
Targeted therapies, specifically the combination of BRAF and MEK inhibitors, have demonstrated significant superiority over the historical standard of care, dacarbazine, in the treatment of BRAF V600-mutant melanoma. This is evident from both preclinical data showing potent and selective activity and clinical trials demonstrating improved response rates and progression-free survival. The understanding of the underlying MAPK signaling pathway has been instrumental in the development of these effective therapies. The experimental models and protocols described herein are crucial for the continued evaluation of novel therapeutic strategies aimed at overcoming acquired resistance and further improving outcomes for patients with this disease.
References
- 1. The evolution of BRAF-targeted therapies in melanoma: overcoming hurdles and unleashing novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib and dacarbazine as first-line therapy for advanced melanoma: phase I and open-label phase II studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dacarbazine in melanoma: from a chemotherapeutic drug to an immunomodulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 19. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Efficacy for the Novel Kinase Inhibitor, Compound X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for Compound X, a novel small molecule inhibitor targeting the hypothetical "Kinase A" signaling pathway, which is implicated in various proliferative diseases. The following sections present a detailed analysis of its performance in both laboratory-based (in vitro) and animal model (in vivo) studies, offering an objective evaluation supported by experimental evidence.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from in vitro and in vivo experiments for Compound X.
Table 1: In Vitro Activity of Compound X
| Parameter | Value | Description |
| Target | Kinase A | The primary molecular target of Compound X. |
| IC₅₀ (Kinase Assay) | 15 nM | The half-maximal inhibitory concentration against purified Kinase A enzyme. A lower value indicates higher potency. |
| EC₅₀ (Cell Viability) | 150 nM | The half-maximal effective concentration required to inhibit the growth of cancer cell line "CELL-Y" (which overexpresses Kinase A). |
| Mechanism of Action | ATP-Competitive Inhibition | Compound X binds to the ATP-binding pocket of Kinase A, preventing the transfer of phosphate to its downstream substrates.[1] |
Table 2: In Vivo Efficacy of Compound X in a Xenograft Model
| Parameter | Value | Description |
| Animal Model | Nude mice with CELL-Y xenografts | An established in vivo model for studying anti-tumor efficacy.[2] |
| Dosage and Administration | 20 mg/kg, oral, once daily | The dosing regimen used in the efficacy study. |
| Tumor Growth Inhibition (TGI) | 65% | The percentage reduction in tumor volume in the Compound X-treated group compared to the vehicle control group after 21 days. |
| Toxicity | No significant weight loss or adverse effects observed | Indicates a favorable safety profile at the effective dose. |
Signaling Pathway and Mechanism of Action
Compound X is a potent and selective inhibitor of "Kinase A," a critical component of a signaling pathway that promotes cell proliferation and survival. By binding to the ATP-binding pocket of Kinase A, Compound X prevents the phosphorylation of its downstream effector, "Protein B." This inhibition leads to the downregulation of transcription factors responsible for the expression of genes involved in cell cycle progression, ultimately resulting in cell cycle arrest and apoptosis.
Figure 1: Simplified signaling pathway of Kinase A and the inhibitory action of Compound X.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against its purified target enzyme, Kinase A.
Methodology:
-
A radiometric kinase assay was employed, which measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by Kinase A.[3]
-
Recombinant human Kinase A was incubated with its specific substrate peptide, [γ-³³P]-ATP, and varying concentrations of Compound X in a 96-well plate.
-
The reaction was allowed to proceed for 60 minutes at room temperature and then stopped.
-
The phosphorylated substrate was captured on a filter membrane, and the amount of incorporated radioactivity was quantified using a scintillation counter.[4]
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Figure 2: Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of Compound X required to inhibit the growth of the "CELL-Y" cancer cell line.
Methodology:
-
"CELL-Y" cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a serial dilution of Compound X for 72 hours.[5]
-
Cell viability was assessed using a tetrazolium-based (MTT) assay, which measures the metabolic activity of viable cells.[5]
-
The absorbance at 570 nm was measured using a microplate reader, which is proportional to the number of viable cells.
-
EC₅₀ values were determined from the resulting dose-response curves.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Compound X in a relevant animal model.
Methodology:
-
Human "CELL-Y" cancer cells were subcutaneously implanted into the flank of immunodeficient nude mice.[2]
-
When tumors reached a palpable size, the mice were randomized into a vehicle control group and a Compound X treatment group.
-
Compound X was administered orally once daily at a dose of 20 mg/kg for 21 consecutive days.
-
Tumor volume and body weight were measured twice weekly.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated.
Figure 3: Workflow for the in vivo xenograft efficacy study.
Conclusion
The presented data demonstrates that Compound X is a potent inhibitor of Kinase A with significant anti-proliferative activity in a relevant cancer cell line. Importantly, the in vitro efficacy translates to a robust anti-tumor response in a preclinical in vivo model, with a favorable safety profile at the effective dose. These findings support the continued development of Compound X as a potential therapeutic agent. Further studies are warranted to explore its efficacy in other preclinical models and to fully characterize its pharmacokinetic and pharmacodynamic properties.
References
A Comparative Selectivity and Specificity Analysis of Imatinib and Other BCR-ABL Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and specificity of Imatinib, a first-generation tyrosine kinase inhibitor (TKI), with second and third-generation alternatives including Nilotinib, Dasatinib, Bosutinib, and Ponatinib. The information herein is supported by experimental data to aid in the critical evaluation of these compounds for research and therapeutic development.
Executive Summary
Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein. However, the emergence of resistance and a desire for greater potency has led to the development of newer generation TKIs. This guide outlines the comparative kinase inhibition profiles, off-target effects, and the experimental methodologies used to determine these characteristics. While second and third-generation inhibitors offer increased potency and efficacy against some Imatinib-resistant mutations, this often comes with altered selectivity profiles and distinct off-target effects.
Quantitative Data Presentation: Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Imatinib and its key competitors against the primary target BCR-ABL, as well as other significant kinases. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values for BCR-ABL and Key Off-Target Kinases (in nM)
| Kinase | Imatinib | Nilotinib | Dasatinib | Bosutinib | Ponatinib |
| BCR-ABL | 25-100 | <30 | <1 | 1.2 | 0.37 |
| c-KIT | 100 | - | - | - | - |
| PDGFRα | 100 | - | - | No significant inhibition | - |
| PDGFRβ | 200 | - | - | No significant inhibition | - |
| SRC | >10,000 | - | <0.5 | 1.2 | - |
| LYN | - | Weaker affinity | - | Inhibited | - |
| LCK | - | - | - | Inhibited | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of these inhibitors are provided below.
In Vitro Biochemical Kinase Inhibition Assay (TR-FRET)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Recombinant active kinase (e.g., BCR-ABL)
-
Biotinylated peptide substrate
-
ATP
-
Test compounds (Imatinib and competitors)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
384-well plates
Procedure:
-
Compound Preparation: Serially dilute test compounds in DMSO, followed by dilution in assay buffer.
-
Kinase Reaction: Add the kinase, biotinylated substrate, and test compound to the wells of a 384-well plate.
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect phosphorylation by adding a solution containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Signal Reading: After another incubation period, read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on a cancer cell line that is dependent on the target kinase for proliferation.
Materials:
-
BCR-ABL dependent cell line (e.g., K-562)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to acclimate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to confirm the inhibition of the target kinase within the cell by assessing the phosphorylation status of its downstream substrates.
Materials:
-
Cell line expressing the target kinase
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phosphorylated and total forms of the downstream target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated downstream protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the downstream protein to confirm equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of the phosphorylated protein in treated versus untreated cells.[1]
Mandatory Visualizations
Caption: Simplified BCR-ABL signaling pathway and the point of inhibition by TKIs.
Caption: Experimental workflow for determining the selectivity and specificity of a TKI.
References
Reproducibility of Vorinostat Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Vorinostat (suberoylanilide hydroxamic acid) is a histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and investigated for other malignancies.[1][2][3] Its mechanism of action centers on the inhibition of class I and II HDAC enzymes, leading to the accumulation of acetylated histones and other proteins.[1][3] This epigenetic modulation alters gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4][5][6] While the fundamental mechanism of Vorinostat is well-established, the reproducibility of its therapeutic effects can vary across different cancer types and patient populations, as evidenced by clinical trial data. This guide provides a comparative overview of key research findings, detailed experimental protocols, and the signaling pathways involved to aid researchers in understanding and potentially improving the reproducibility of Vorinostat studies.
Comparative Efficacy of Vorinostat in Preclinical and Clinical Studies
The anti-cancer activity of Vorinostat has been demonstrated in numerous preclinical and clinical studies. However, the effective concentrations and patient responses can differ significantly.
Table 1: In Vitro Efficacy of Vorinostat in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Key Findings | Reference |
| K562 | Leukemia | 0.01 | Inhibition of HDAC1 and HDAC2 | [7] |
| MCF-7 | Breast Cancer | 0.75 | Cell cycle arrest in G1 and G2-M | [7] |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | Induction of dose-dependent cell death | [7] |
| Raji | Burkitt's Lymphoma | 2.82 | Dose- and time-dependent decrease in cell viability | [8] |
| Raji 4RH | Rituximab-resistant Burkitt's Lymphoma | 0.85 | Increased sensitivity compared to parental line | [8] |
| RL | Follicular Lymphoma | 1.63 | Anti-proliferative activity | [8] |
| RL 4RH | Rituximab-resistant Follicular Lymphoma | 1.90 | Anti-proliferative activity | [8] |
| AML cell lines | Acute Myeloid Leukemia | 0.42 (72h) | Induction of DNA damage and apoptosis | [9] |
Table 2: Clinical Trial Outcomes for Vorinostat
| Cancer Type | Treatment Setting | Dosage | Objective Response Rate (ORR) | Key Findings | Reference |
| Cutaneous T-cell Lymphoma (CTCL) | Refractory | 400 mg daily | 24-30% | Effective in heavily pretreated patients | [2][10] |
| Indolent Non-Hodgkin's Lymphoma | Relapsed/Refractory | 200 mg twice daily (14 days on, 7 days off) | 29% (overall), 47% (Follicular Lymphoma) | Promising agent in Follicular Lymphoma | [11] |
| Adenoid Cystic Carcinoma | Locally advanced, recurrent, or metastatic | Not specified | 7% (Partial Response) | Stable disease in 90% of patients | [12] |
| Advanced Solid Malignancies (in combination with Carboplatin and Paclitaxel) | Previously untreated Non-Small Cell Lung Cancer | 400 mg daily or 300 mg twice daily | 53% (Partial Response in NSCLC patients) | Well-tolerated in combination therapy | [13][14] |
| Relapsed/Refractory Follicular and Mantle Cell Lymphoma | Phase I | 100-200 mg twice daily | 40% | Suggests warrant for further investigation | [15] |
Signaling Pathways Modulated by Vorinostat
Vorinostat's anti-tumor effects are mediated through its influence on various signaling pathways that control cell survival, proliferation, and apoptosis.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat: a new oral histone deacetylase inhibitor approved for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 5. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II Study of Vorinostat for Treatment of Relapsed or Refractory Indolent Non-Hodgkin's Lymphoma and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 2 study of vorinostat in locally advanced, recurrent, or metastatic adenoid cystic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Vorinostat in solid and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential efficacy of the oral histone deacetylase inhibitor vorinostat in a phase I trial in follicular and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Practices for Laboratory Chemicals
Disclaimer: Information regarding a chemical specifically named "Clamikalant" could not be located. The following guidance pertains to general best practices for the disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals must always consult the Safety Data Sheet (SDS) for the specific chemical and their institution's Environmental Health and Safety (EHS) office for detailed disposal procedures.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and the environment. The following information provides a general framework for the safe handling and disposal of chemical waste in a research setting.
General Chemical Waste Disposal Protocol
The disposal of laboratory waste is regulated and must be conducted in a systematic manner.[1][2] This typically involves identification, segregation, containment, and collection by a specialized waste management service.[3][4]
Step 1: Waste Identification and Classification
-
A laboratory chemical is considered waste when it is no longer intended for use.[5]
-
The first step is to determine if the waste is hazardous. Hazardous waste may exhibit characteristics such as ignitability, corrosivity, reactivity, or toxicity.[5]
-
Consult the chemical's Safety Data Sheet (SDS) for specific hazard information.
Step 2: Waste Segregation
-
Never mix incompatible waste streams.[5] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Segregate waste into categories such as:
-
Halogenated organic solvents
-
Non-halogenated organic solvents
-
Aqueous waste (acidic, basic)
-
Solid waste[6]
-
Oxidizers
-
Reactive substances
-
Step 3: Proper Containment and Labeling
-
Use appropriate, leak-proof containers for waste accumulation.[5][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Containers must be in good condition and compatible with the waste they hold.[5][7]
-
Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[1][5] Chemical formulas or abbreviations are not acceptable.[5]
-
Keep waste containers closed except when adding waste.[5][7]
Step 4: Storage
-
Store waste containers in a designated, well-ventilated area.
-
Ensure secondary containment is used to capture any potential leaks or spills.[5]
-
Segregate stored waste containers according to compatibility.[5]
Step 5: Disposal and Removal
-
Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS department for specific, non-hazardous materials.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][5]
-
Have a complete list of the chemicals in each container ready for the waste disposal team.[1]
Key Characteristics for Chemical Waste Classification
The following table summarizes key characteristics to consider when classifying chemical waste. This information is typically found in Section 9 and Section 10 of the chemical's SDS.
| Characteristic | Description | Relevance for Disposal |
| Physical State | Solid, liquid, or gas. | Determines the type of container and handling procedure required. |
| pH | A measure of acidity or alkalinity. | Corrosive wastes (low or high pH) require specific handling and should not be mixed with other waste types. |
| Flash Point | The lowest temperature at which a liquid can form an ignitable mixture in air. | Flammable liquids with low flash points are a fire hazard and must be stored away from ignition sources. |
| Reactivity | The tendency of a substance to undergo chemical reaction, either by itself or with other materials. | Highly reactive or unstable materials may require stabilization before disposal and must be segregated. |
| Toxicity | The degree to which a substance can harm humans or animals. | Toxic wastes require special handling to prevent exposure and environmental contamination. |
| Solubility | The ability of a substance to dissolve in a solvent, such as water. | Affects how the chemical might move in the environment if spilled and informs cleanup procedures. |
Experimental Protocols
Detailed experimental protocols that generate hazardous waste should include a section on waste disposal. This section should specify:
-
The types of waste that will be generated.
-
The proper segregation and collection procedures for each waste stream.
-
The personal protective equipment (PPE) required for handling the waste.
-
Spill cleanup procedures.
Logical Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates the general decision-making process for disposing of chemical waste in a laboratory setting.
Figure 1. A flowchart outlining the general procedure for the disposal of laboratory chemical waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. uwlax.edu [uwlax.edu]
- 3. clymenvironmental.com [clymenvironmental.com]
- 4. clymenvironmental.com [clymenvironmental.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical Waste Disposal | Chemistry Storeroom | Washington State University [storeroom.chem.wsu.edu]
Personal protective equipment for handling Clamikalant
This guide provides crucial safety and logistical information for the handling and disposal of Clamikalant, tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE.[1][2][3][4][5]
| Protection Type | Required Equipment | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved Respirator | A full-face or half-mask air-purifying respirator should be used to protect against inhalation of dust or aerosols.[4][6] For high-risk activities or where concentrations are unknown, a self-contained breathing apparatus (SCBA) is recommended.[4] |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required to prevent contact with the eyes. A face shield worn over safety goggles is necessary for tasks with a high risk of splashes or explosions.[4][7] |
| Skin and Body Protection | Chemical-Resistant Suit/Coveralls | A disposable Tyvek suit or equivalent chemical-resistant coveralls should be worn to protect the skin.[5] This provides full body coverage from wrist to ankle. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling this compound. It is crucial to check all equipment for tears before use and to wash all reusable PPE with soap and water after the application is complete.[5] |
| Foot Protection | Chemical-Resistant Boots | Closed-toe shoes or chemical-resistant boots with steel toes are necessary to protect from spills and physical hazards.[4] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[2][8]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Yellow Chemotherapeutic Waste Bag/Container | Contaminated items such as gloves, gowns, and plasticware should be collected in designated yellow bags or containers labeled "Chemotherapeutic Waste".[9] These containers should then be placed in a standard biohazard box for pickup.[9] |
| Liquid Waste | Leak-proof, Labeled Container | Unused or spent liquid this compound solutions must be collected in a leak-proof container with a tight-fitting lid.[9] The container must be clearly labeled with "Chemotherapeutic Waste" and an orange chemical waste label.[9] Disposal down the drain is strictly prohibited.[8][9] |
| Sharps | Puncture-proof Sharps Container | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated puncture-proof sharps container. |
| Empty Containers | Original or appropriate waste container | Empty this compound containers should have their labels defaced or be marked as "empty" and disposed of according to institutional guidelines, which may involve placing them near the regular trash for collection by housekeeping.[10] |
Emergency Procedures:
-
Spills: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using an absorbent material. Clean the area and dispose of all contaminated materials as hazardous waste.
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.
References
- 1. eoxs.com [eoxs.com]
- 2. threesixtysafety.com [threesixtysafety.com]
- 3. vsbit.org [vsbit.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. ccsd.net [ccsd.net]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Chemical Waste Disposal - Chemical Safety - Safety, Health, Environment, and Risk Management - UTHealth Houston [uth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
